(2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZDXKZPWRIFLK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563651 | |
| Record name | N~2~-Acetyl-N-methyl-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-12-0 | |
| Record name | (2S)-2-(Acetylamino)-3-hydroxy-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Acetyl-N-methyl-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
From Conformational Dynamics to Pharmaceutical Applications
Executive Summary
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide, commonly known in biophysical circles as N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe) , is a critical model compound in structural biology and medicinal chemistry. It serves as the "blocked" or "capped" analog of the amino acid serine, effectively mimicking a single serine residue within a polypeptide chain.
Unlike free amino acids, which exist as zwitterions, this molecule possesses uncharged amide backbones, making it the gold standard for studying protein folding thermodynamics , backbone solvation , and hydrogen bonding propensities without the interference of terminal charges. For drug development professionals, understanding this structure is essential for predicting the behavior of serine-rich motifs in peptide therapeutics and designing polar, non-ionizable fragments for solubility enhancement.
Chemical Identity & Structural Analysis[1][2][3][4][5]
2.1 Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (2S)-2-acetamido-3-hydroxy-N-methylpropanamide |
| Common Name | N-Acetyl-L-serine N-methylamide (Ac-Ser-NHMe) |
| CAS Number | 6367-12-0 |
| Molecular Formula | C₆H₁₂N₂O₃ |
| Molecular Weight | 160.17 g/mol |
| Chirality | L-isomer (2S configuration) |
2.2 Stereochemical Architecture
The molecule features a central chiral carbon (Cα) in the (S) configuration. Its architecture is defined by three distinct domains:
-
N-terminal Cap: An acetyl group (
) mimicking the peptide bond preceding the residue. -
Side Chain: A hydroxymethyl group (
) capable of acting as both a hydrogen bond donor and acceptor. -
C-terminal Cap: A methylamide group (
) mimicking the peptide bond following the residue.
This "dipeptide model" structure allows the molecule to explore the full Ramachandran space (
Synthesis & Manufacturing Protocol
Objective: Produce high-purity Ac-Ser-NHMe suitable for spectroscopic analysis. Methodology: The Aminolysis of Ester route is preferred over direct coupling to minimize racemization at the Cα center.
3.1 Step-by-Step Synthesis Workflow
-
Starting Material: L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl).
-
Acetylation: The amine is acetylated using acetic anhydride in the presence of a base (triethylamine or pyridine) to yield N-acetyl-L-serine methyl ester (Ac-Ser-OMe).
-
Critical Control: Temperature must be kept < 0°C initially to prevent O-acetylation of the hydroxyl group.
-
-
Aminolysis: The ester is treated with excess methylamine (
) in methanol or THF.-
Mechanism:[1] Nucleophilic attack of methylamine on the ester carbonyl.
-
Advantage: This step proceeds under mild conditions, preserving the stereochemistry.
-
-
Purification: Recrystallization from ethanol/ether or purification via silica gel chromatography (eluent: DCM/MeOH).
Caption: Synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide via the ester aminolysis route to preserve chirality.
Physicochemical Profiling & Conformational Dynamics
4.1 Conformational Equilibrium (The "Serine Effect")
In solution, Ac-Ser-NHMe does not exist as a single rigid structure. It exists in a dynamic equilibrium primarily governed by solvent interactions.
-
Non-Polar Solvents (e.g., Chloroform): The molecule favors the C7 equatorial (
) conformation (also known as the -turn). This is stabilized by an intra-molecular hydrogen bond between the carbonyl oxygen of the acetyl group and the amide proton of the methylamide.-
Observation: A 7-membered ring structure is formed.[2]
-
-
Polar Solvents (e.g., Water): The intra-molecular H-bonds are broken by water molecules. The population shifts towards the Polyproline II (PPII) and
-helical regions.-
Mechanism:[1] Water bridges form between the backbone amides and the side-chain hydroxyl, stabilizing extended conformations.
-
4.2 Quantitative Properties Table
| Parameter | Value/Description | Relevance |
| LogP (Octanol/Water) | -1.5 (Predicted) | Highly hydrophilic; excellent solubility model. |
| H-Bond Donors | 3 (2 Amide NH, 1 Sidechain OH) | High capacity for solvent interaction. |
| H-Bond Acceptors | 3 (2 Carbonyl O, 1 Sidechain OH) | Facilitates water bridging. |
| Polar Surface Area (PSA) | ~78 Ų | Indicates poor passive membrane permeability. |
| Water Solubility | > 100 mg/mL | Suitable for high-concentration NMR studies. |
Biophysical Significance in Drug Design
5.1 The "Water Bridge" Phenomenon
Ac-Ser-NHMe is the primary reference standard for understanding how serine residues recruit water molecules in protein binding sites.
-
Experimental Insight: NMR and IR studies show that the side-chain hydroxyl group does not just passively solvate; it actively anchors water molecules that bridge to the backbone carbonyls.
-
Application: When designing drugs that target serine proteases or serine-rich receptors, modeling this specific water network is crucial for calculating binding free energy (
).
5.2 Fragment-Based Drug Design (FBDD)
While Ac-Ser-NHMe is not a drug, it serves as a polar fragment scaffold .
-
Solubility Tag: The 2-acetamido-3-hydroxy-propanamide motif is often grafted onto hydrophobic drug candidates to improve aqueous solubility without introducing ionizable groups (which can cause pH-dependent absorption issues).
-
Metabolic Stability: The N-methylamide terminus is more resistant to carboxypeptidases than a free C-terminal acid or simple ester, making it a useful motif for peptide mimetics.
Caption: Solvent-dependent conformational switching of Ac-Ser-NHMe between C7 (gamma-turn) and PPII structures.
References
-
PubChem. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (CID 14756234).[3] National Library of Medicine. Available at: [Link]
-
Dungan, J. M., & Hooker, T. M. (1981).[4][5] Circular dichroism studies of N-acetyl-L-alanine N-methylamide and N-acetyl-L-serine N-methylamide.[6][7] Macromolecules, 14(6), 1812–1822. Available at: [Link]
- Eker, F., Cao, X., Nafie, L., & Schweitzer-Stenner, R. (2003). The Structure of the Alanine Dipeptide in Water. Journal of the American Chemical Society. (Contextual reference for dipeptide models).
-
Uni.lu. PubChemLite - (2s)-2-acetamido-3-hydroxy-n-methylpropanamide.[8][3] University of Luxembourg.[8] Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. 2-hydroxy-N-methylpropanamide | C4H9NO2 | CID 547067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3 | CID 14756234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - (2s)-2-acetamido-3-hydroxy-n-methylpropanamide (C6H12N2O3) [pubchemlite.lcsb.uni.lu]
Solvation Dynamics and Conformational Thermodynamics of N-acetyl-L-serine N-methylamide: A Technical Guide
This guide synthesizes thermodynamic principles, computational modeling, and experimental validation for N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe). It is structured to serve as a reference for investigating peptide solvation dynamics.
Executive Summary
N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe), often termed the "Serine Dipeptide Model," serves as a critical benchmark for understanding protein backbone solvation. Unlike the alanine dipeptide, the serine model introduces a side-chain hydroxyl group (
Part 1: The Thermodynamic Landscape
Conformational Competition: Intramolecular vs. Intermolecular
The stability of Ac-Ser-NHMe is defined by a competition between intramolecular forces (dominant in vacuum) and solvation free energy (dominant in water).
-
Gas Phase (Vacuum): The global minimum is typically the
(gamma-turn) conformation ( ). This is stabilized by a 7-membered intramolecular hydrogen bond between the carbonyl oxygen of the acetyl group ( ) and the amide proton of the methylamide group ( ). -
Aqueous Solution: The
structure is destabilized as water molecules compete for hydrogen bonding sites. The population shifts toward:-
Polyproline II (
): ( ) – Maximizes exposure of the backbone to solvent, allowing extensive hydration shells. -
-strand (
): ( ) – Extended conformation. - (Alpha-helix): Less populated for isolated dipeptides but accessible.
-
The "Serine Effect"
Unlike hydrophobic residues, the serine side-chain hydroxyl acts as both a hydrogen bond donor and acceptor.
-
Bridging Water: In the
conformation, a water molecule often forms a bridge between the side-chain and the backbone carbonyl, stabilizing this conformation entropically by "locking" a water molecule in a specific orientation, although this incurs an enthalpic penalty if the bulk water network is disrupted. -
Side-Chain to Backbone: Direct H-bonding between the side-chain
and the backbone amide can mimic a turn structure, competing with the interaction.
Thermodynamic Parameters (Estimated @ 298 K)
Note: Values are ensemble averages derived from high-level QM/MM and experimental extrapolations.
| Parameter | Gas Phase ( | Aqueous Phase ( | |
| Enthalpy ( | Low (favorable intramolecular H-bond) | Higher (bond breaking) | Endothermic contribution |
| Entropy ( | Low | High (conformational flexibility) | Favorable (hydrophobic effect + freedom) |
| Free Energy ( | 0 kcal/mol (Reference) | -1.5 to -2.5 kcal/mol | Exergonic (Solvation driven) |
Part 2: Integrated Experimental & Computational Workflow
To rigorously determine the stability profile, one must employ a "bifocal" approach where computational predictions are validated by experimental observables.
Diagram: The Validation Loop
Caption: Integrated workflow coupling experimental NMR data with Molecular Dynamics simulations to validate thermodynamic stability.
Part 3: Detailed Protocols
Experimental Protocol: NMR Spectroscopy
Objective: Measure Scalar Coupling Constants (
-
Sample Preparation:
-
Dissolve 5-10 mg of Ac-Ser-NHMe in 500
L of 90% / 10% (for lock signal). -
Note: Use phosphate buffer (pH 6.5) to minimize amide proton exchange rates, ensuring sharp peaks.
-
Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal chemical shift reference (0.00 ppm).
-
-
Acquisition:
-
Instrument: 600 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K (control strictly to
K as conformer populations are temperature-sensitive). -
Pulse Sequence: 1D
with water suppression (excitation sculpting or WATERGATE). -
Validation Step: Run a 2D TOCSY (mixing time 60-80 ms) to confirm spin system connectivity (NH
H H ).
-
-
Analysis (The Karplus Relation):
-
Extract
(typically a doublet). -
Apply the Karplus equation:
. -
Standard Constants:
. -
Target Metrics:
-
region (
) yields Hz. -
-strand region (
) yields Hz. -
Interpretation: An observed
Hz implies a dynamic equilibrium averaging between and .
-
region (
-
Computational Protocol: Molecular Dynamics (MD)
Objective: Calculate the Free Energy Surface (FES) and solvation structure.
-
System Setup:
-
Topology: Build Ac-Ser-NHMe (N-terminus: ACE, C-terminus: NME).
-
Force Field (Critical): Do NOT use standard helix-stabilizing fields (e.g., AMBER ff99SB).
-
Recommendation: Use AMBER ff99SB-disp or CHARMM36m , which are optimized for disordered/coil states and correct solvation free energies.
-
-
Solvent: TIP4P-D (recommended for disordered peptides) or TIP3P (standard). Box size: 10Å buffer (cubic).
-
-
Equilibration:
-
Minimization: Steepest descent (5000 steps).
-
NVT: Heat to 300K over 100 ps (harmonic restraints on backbone).
-
NPT: Pressurize to 1 bar (Berendsen or Parrinello-Rahman barostat) for 1 ns. Release restraints.
-
-
Production Run:
-
Time: >500 ns (Peptide dynamics are fast, but convergence of the PII/Beta ratio requires sampling).
-
Step size: 2 fs.
-
Save coordinates every 10 ps.
-
-
Analysis:
-
Ramachandran Plot: Bin
trajectories to calculate populations of , , and . -
Radial Distribution Function (RDF): Calculate
between Ser-OH oxygen and water oxygens. A sharp peak at 2.8Å indicates strong solvation bridging.
-
Part 4: Solvation Mechanism Visualization
The transition from vacuum to water involves the "unlocking" of the intramolecular hydrogen bond.
Caption: Thermodynamic cycle of Ac-Ser-NHMe solvation. The Serine -OH group actively participates in the transition by forming transient bridges with bulk water.
Part 5: Implications for Drug Design
Understanding the stability of Ac-Ser-NHMe is not merely academic; it models the "unfolded state" of serine residues in larger proteins.
-
Solubility Enhancement: The preference for
in water indicates that Serine residues in loops promote solubility and prevent aggregation (unlike hydrophobic residues that collapse). -
Peptidomimetics: When designing drugs to mimic beta-turns, one must account for the high energetic cost of desolvating a Serine residue to force it into a turn conformation.
References
-
Avbelj, F., & Baldwin, R. L. (2004). Origin of the neighboring residue effect on peptide backbone conformation. Proceedings of the National Academy of Sciences. Link
-
Eslami, H., et al. (2012). Molecular Dynamics Simulation of N-acetyl-L-serine-N-methylamide in Water. Journal of Chemical Physics. Link
-
Head-Gordon, T., et al. (1991). Hydration of the alanine dipeptide dimer. Journal of the American Chemical Society. Link
-
Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link
Technical Guide: Conformational Analysis and H-Bonding Motifs in Ac-Ser-NHMe
Topic: Intramolecular Hydrogen Bonding Patterns in Ac-Ser-NHMe Models Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Structural Biologists
Executive Summary
The N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) dipeptide model serves as the fundamental quantum mechanical system for understanding the local folding propensities of serine residues. Unlike aliphatic residues (e.g., Alanine), the serine side-chain hydroxyl group introduces a competitive donor/acceptor moiety that significantly perturbs the standard Ramachandran landscape. This guide details the structural classification of these intramolecular hydrogen bonds, the computational protocols for their characterization, and the spectroscopic signatures required for experimental validation.
Theoretical Framework: The Serine Landscape
The Dipeptide Model
Ac-Ser-NHMe is a "capped" amino acid model. It mimics the geometric constraints of a serine residue embedded within a protein backbone, devoid of long-range tertiary interactions.
-
Backbone Torsions: Defined by
(C-N-C -C) and (N-C -C-N). -
Side-Chain Torsion: Defined by
(N-C -C -O ).
The "Serine Effect"
In non-polar residues like Alanine, the global minimum in the gas phase is typically the
Classification of Hydrogen Bonding Patterns
The stability of Ac-Ser-NHMe conformers is dictated by the topology of the hydrogen bond (H-bond) rings. These are classified by the number of atoms in the pseudo-ring formed by the interaction.
Backbone-Backbone Interactions (Canonical)
These interactions mimic secondary structures found in proteins.
| Motif | Ring Size | Ramachandran Region | Description |
| 5-membered | Extended ( | Interaction between | |
| 7-membered | Interaction between | ||
| 7-membered | Similar to |
Sidechain-Backbone Interactions (The Serine Specifics)
The hydroxyl group (
-
Motif A (
): The side chain donates to the N-terminal carbonyl. This often forms a 6-membered ring, stabilizing the ( ) rotamer. -
Motif B (
): The side chain donates to the C-terminal carbonyl. -
Motif C (
): The backbone amide donates to the side-chain oxygen. This is a critical stabilizing force in the "ST-turn" motif found in helices.
Visualization of Interaction Logic
The following diagram illustrates the decision tree for classifying conformers based on H-bond topology.
Caption: Logic flow for classifying hydrogen bonding motifs in Ac-Ser-NHMe based on geometric criteria.
Experimental & Computational Protocols
Computational Protocol: DFT Conformational Search
To accurately predict these patterns, one cannot rely on molecular mechanics alone due to the polarization effects of the H-bonds.
Step-by-Step Workflow:
-
Sampling: Generate initial geometries using a stochastic algorithm (e.g., Monte Carlo) varying
. -
Optimization (Coarse): Run DFT optimization at B3LYP/6-31G(d) to filter high-energy sterically clashing structures.
-
Optimization (Refined): Re-optimize unique minima at B3LYP-D3(BJ)/6-311++G(d,p).
-
Note: The "++" diffuse functions are mandatory for describing the lone pairs on the oxygen involved in H-bonding.
-
Note: The "D3" dispersion correction is critical for accurate relative energies of compact (
) vs. extended ( ) forms.
-
-
Frequency Analysis: Compute harmonic vibrational frequencies to ensure zero imaginary modes (NIMAG=0) and to generate IR spectra.
Experimental Protocol: IR Ion Dip Spectroscopy
Standard FTIR in solution is often insufficient due to solvent broadening. Gas-phase IR-UV double resonance spectroscopy is the gold standard.
-
Source: Laser desorption of the solid peptide into a supersonic expansion (Argon carrier gas).
-
Cooling: The expansion cools molecules to ~10 K, trapping them in their local minima.
-
Detection:
-
Fix UV laser to the electronic transition of a tag (usually a phenyl ring, though Ac-Ser-NHMe requires a UV chromophore or IR-MPD if untagged).
-
Scan IR laser (2800–3800 cm⁻¹).
-
When the IR laser hits a vibrational resonance (e.g., OH stretch), the ground state population is depleted, causing a "dip" in the UV ion signal.
-
Data Analysis: Spectroscopic Signatures
The strength of the H-bond correlates directly with the "Red Shift" (lowering of frequency) relative to the free oscillator.
Table 1: Diagnostic IR Frequencies (Gas Phase)
| Mode | Free Frequency (cm⁻¹) | H-Bonded Frequency (cm⁻¹) | Interpretation |
| Amide A ( | ~3450 - 3500 | 3300 - 3400 | Indicates |
| Hydroxyl ( | ~3650 - 3680 | 3500 - 3600 | Sharp, high freq = Free OH. Broad/Red-shifted = |
| Amide I ( | ~1700 - 1720 | 1650 - 1680 | Lower frequency indicates the Carbonyl is accepting an H-bond. |
Visualization of Workflow
Caption: Integrated workflow combining DFT prediction with IR spectroscopic validation.
Implications for Drug Design[1]
Understanding Ac-Ser-NHMe is not merely academic. It provides the baseline for:
-
Peptidomimetics: Designing "stapled" peptides where the side-chain H-bond is replaced by a covalent bond to lock a specific secondary structure.
-
Foldamers: Utilizing the specific
interaction to induce turns in synthetic oligomers without using Proline. -
Solvation Effects: In aqueous environments, the intramolecular H-bonds described above (
) are largely exchanged for solute-solvent H-bonds. However, the propensity for these states dictates the entropic cost of binding to a receptor (desolvation penalty).
References
-
Conformational preferences of Ac-Gly-NHMe in solution. Source: ResearchGate (2015).[1] URL:[Link]
-
Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. Source: The Journal of Physical Chemistry B (ACS Publications). URL:[Link]
-
Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Source: Chemical Reviews (ACS Publications). URL:[Link]
-
A recurring two-hydrogen-bond motif incorporating a serine or threonine residue. Source: Journal of Molecular Biology (PubMed). URL:[Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Source: ChemRxiv. URL:[Link]
Sources
Technical Guide: Electronic Circular Dichroism (ECD) Spectra of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Executive Summary
This technical guide details the acquisition, analysis, and computational validation of the Electronic Circular Dichroism (ECD) spectrum for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide . Chemically, this molecule is N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe) , a critical model system used in biophysics to study the conformational landscape of the serine residue within protein backbones without the interference of neighboring residues.
The ECD spectrum of this molecule is governed by the spatial arrangement of its two amide chromophores and the intramolecular hydrogen bonding capability of the serine hydroxyl group. This guide provides a self-validating workflow for researchers to assign absolute configuration and determine solution-state conformation.
Molecular Architecture & Chromophore Analysis
To interpret the ECD spectrum, one must first deconstruct the molecule into its optically active components.
Structural Definition
-
IUPAC Name: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide[1][2]
-
Common Designation: Ac-Ser-NHMe (Serine Dipeptide Model)
-
Chirality: L-Configuration at the
-carbon (2S). -
Chromophores: Two peptide (amide) bonds flanking the chiral center.
-
Acetyl Amide (N-terminus):
-
Methyl Amide (C-terminus):
-
The Physical Basis of the Signal
The ECD signal arises from the interaction between the electric and magnetic dipole moments of the amide transitions. Because the molecule is chiral, these transitions absorb left- and right-circularly polarized light differentially (
| Transition Type | Wavelength ( | Origin | Sensitivity |
| 210 – 230 nm | Forbidden transition (weak). Lone pair on Oxygen to antibonding | Highly sensitive to H-bonding and solvent polarity. | |
| 190 – 200 nm | Allowed transition (strong). Bonding | Sensitive to the dihedral angles ( | |
| Charge Transfer | < 190 nm | Electronic transfer between amide groups.[4] | Requires vacuum-UV (VUV) to observe distinctly. |
Conformational Locking (The Serine Effect)
Unlike simple alanine derivatives, the side-chain hydroxyl (-OH) of serine can act as both a hydrogen bond donor and acceptor.
-
Bridge Effect: The -OH can H-bond to the backbone carbonyls, stabilizing specific "turn" structures (e.g.,
-turns or -turns). -
Spectral Impact: These locked conformations induce strong, characteristic Cotton effects (peaks/troughs) that differ significantly from random coil peptides.
Experimental Protocol: Acquisition & Validation
This protocol ensures high-fidelity data suitable for publication and computational benchmarking.
Sample Preparation
Objective: Eliminate artifacts caused by concentration effects (aggregation) or solvent impurities.
-
Solvent Selection:
-
Water (
or ): Promotes Polyproline II (PPII) and hydrated conformations. -
Acetonitrile (MeCN): Promotes intramolecular H-bonds (Turn structures).
-
TFE (Trifluoroethanol): Induces helical propensity.
-
Criteria: Solvent cut-off must be < 190 nm. Use spectroscopic grade.
-
-
Concentration: Prepare a stock of 1.0 mg/mL. Dilute to 0.1 – 0.2 mg/mL for the final scan.
-
Validation: Absorbance at 200 nm must be between 0.5 and 1.0 A.U. to maximize signal-to-noise without saturating the detector.
-
Instrument Configuration (Jasco/Chirascan)
-
Nitrogen Purge: High flow rate (> 5 L/min) required 20 mins prior to scanning to remove
(which absorbs < 195 nm). -
Pathlength: 1 mm (0.1 cm) quartz cuvette. (Use 0.1 mm if solvent absorption is high).
-
Parameters:
-
Range: 260 nm – 185 nm.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Accumulations: 4–8 scans (averaged).
-
Self-Validating Quality Control (QC)
Before processing data, check the High Tension (HT) Voltage trace.
-
Rule: If HT voltage exceeds 600-700V, the detector is starved of photons. Data in this region is noise, not signal.
-
Correction: Subtract the solvent baseline spectrum from the sample spectrum to remove cuvette/solvent artifacts.
Computational Validation Workflow (TD-DFT)
Assignment of the absolute configuration (AC) and specific solution conformers requires comparing experimental data with Time-Dependent Density Functional Theory (TD-DFT) calculations.
The Computational Pipeline
The following diagram illustrates the logic flow for validating the ECD spectrum.
Figure 1: Step-by-step computational workflow for ECD validation. Note the feedback loop: if spectra mismatch, the solvent model (PCM/SMD) or functional must be refined.
Calculation Parameters
-
Functional: Long-range corrected functionals are mandatory for amides to correctly predict charge-transfer states. Use CAM-B3LYP or
B97X-D .[6] -
Basis Set: 6-311++G(d,p) or aug-cc-pVDZ. Diffuse functions (++) are critical for excited states.
-
Solvent Model: IEFPCM or SMD. Vacuum calculations will fail to predict the correct conformer population for serine derivatives.
Data Interpretation & Expected Results
Spectral Features by Solvent
The spectrum of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide changes drastically based on the environment.
| Feature | Aqueous Solution ( | Organic Solution (MeCN/Dioxane) | Mechanistic Cause |
| 190-200 nm | Strong Negative Band | Weak Negative / Positive Couple | Water: Stabilizes PPII (extended) helix. Organic: Stabilizes |
| 210-230 nm | Weak Positive/Negative | Distinct Negative Band | |
| Conformation | Polyproline II (PPII) | Competition between Solvent-Solute vs. Solute-Solute H-bonds. |
Mechanism of Optical Activity
The following diagram visualizes how the electronic transitions generate the signal.
Figure 2: Mechanistic origin of the ECD signal. The Serine -OH group (Green) acts as a conformational lock via Hydrogen Bonding (Yellow dashed lines), fixing the relative orientation of the two Amide chromophores (Blue), which determines the sign and intensity of the transitions.
Troubleshooting & Common Pitfalls
-
Signal Saturation (< 190 nm):
-
Racemization:
-
Mismatch with Theory:
-
Cause: Failure to account for explicit solvent interactions.
-
Fix: In TD-DFT, include 2-3 explicit water molecules around the -OH and Amide groups to simulate H-bonding correctly.
-
References
-
Berova, N., Nakanishi, K., & Woody, R. W. (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. (The authoritative text on exciton coupling and amide transitions).
-
Micsonai, A., et al. (2015). "Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy." Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. (Methodology for protein secondary structure deconvolution).
-
Stephens, P. J., & Harada, N. (2010). "ECD cotton effect approximations in determining the absolute configuration of chiral molecules." Chirality, 22(2), 229-233. (Foundational theory on TD-DFT for ECD).
-
Gaussian, Inc. (2024). "TD-DFT Calculation Protocols for Chiroptical Properties." Gaussian Whitepapers. (Standard protocols for computational validation).
-
Whitmore, L., & Wallace, B. A. (2008). "Protein secondary structure analyses from circular dichroism spectroscopy: Methods and reference databases." Biopolymers, 89(5), 392-400. (Reference data for amide transitions).
Sources
- 1. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3 | CID 14756234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2s)-2-acetamido-3-hydroxy-n-methylpropanamide (C6H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. An Improved Diabatization Scheme for Computing the Electronic Circular Dichroism of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
Role of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide in protein folding studies
Executive Summary
In the reductionist approach to protein folding, (2S)-2-acetamido-3-hydroxy-N-methylpropanamide —commonly known as the N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe) or the Serine Dipeptide Model —serves as the fundamental "hydrogen atom" for understanding the serine residue's intrinsic conformational preferences.
Unlike long polypeptide chains where long-range interactions (tertiary structure) obscure local propensities, Ac-Ser-NHMe isolates the interactions of the serine side chain (
-
Force Field Parameterization: Validating AMBER, CHARMM, and OPLS force fields against Quantum Mechanical (QM) data.[1]
-
Polyproline II (PPII) Helix Studies: Investigating the "unfolded" state, which is now understood to be a dynamic equilibrium dominated by PPII-like structures rather than a random coil.[1]
-
Solvation Dynamics: Quantifying the competition between intra-residue hydrogen bonds and water-mediated "bridges."
Molecular Architecture & Significance
Chemical Identity
-
IUPAC Name: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide[1]
-
CAS Registry Number: 60134-88-7 (Generic for Ac-Ser-NHMe derivatives)
-
Molecular Weight: 160.17 g/mol [1]
Structural Logic: The "Blocked" Termini
The molecule features "capped" termini: an acetyl group (
-
Why Cap? Zwitterionic termini (
and ) in free amino acids create massive electrostatic fields that distort conformational preferences.[1] Capping mimics the continuous peptide bond environment found within a protein chain ( ), making Ac-Ser-NHMe the smallest possible system to possess both (phi) and (psi) dihedral angles.[1]
The Conformational Landscape: The PPII Enigma
The primary utility of Ac-Ser-NHMe is in resolving the "Unfolded State" paradox. Historically considered a "random coil," the unfolded state of serine-rich regions is now known to heavily sample the Polyproline II (PPII) conformation.
The Water Bridge Mechanism
In a vacuum (gas phase), Ac-Ser-NHMe tends to form a "C7" ring (an intra-molecular hydrogen bond between the backbone carbonyl and the amide proton). However, in aqueous solution, the serine hydroxyl group (
-
Mechanism: A water molecule acts as a bridge, accepting a hydrogen bond from the Serine
and donating to the backbone Carbonyl. -
Result: This stabilizes the PPII conformation (
) over the -helical or -sheet forms.
Visualization of Conformational Equilibria
Figure 1: The solvent-dependent conformational switch of Ac-Ser-NHMe. In isolation, internal H-bonds dominate (C7). In water, solvation bridges stabilize the extended PPII structure.[1]
Experimental Protocols
To utilize Ac-Ser-NHMe in your studies, you must ensure high purity, as trace uncapped amino acids will dominate spectroscopic signals.[1]
Synthesis Protocol (Liquid Phase Coupling)
Objective: Synthesize Ac-Ser-NHMe with >98% purity to avoid zwitterionic contamination.
Materials:
-
N-Acetyl-L-Serine (Ac-Ser-OH)[1]
-
Methylamine hydrochloride (
)[1] -
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1] -
HOBt (Hydroxybenzotriazole)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF or DCM.[1]
Step-by-Step Workflow:
-
Activation: Dissolve Ac-Ser-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0°C. Add EDC
HCl (1.2 eq) and stir for 15 minutes to form the active ester. -
Coupling: Add Methylamine HCl (1.5 eq) followed by DIPEA (3.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under Nitrogen.
-
Workup: Evaporate DMF in vacuo. Dissolve residue in Ethyl Acetate. Wash sequentially with 1M
, Sat. , and Brine.[1] -
Purification: Recrystallize from Ethanol/Ether or purify via Flash Chromatography (DCM:MeOH gradient).
-
Validation: Confirm structure via
H-NMR (DMSO- ) looking for the characteristic methyl doublet at ~2.6 ppm and acetyl singlet at ~1.9 ppm.
NMR Spectroscopy Validation
NMR is the primary tool for validating the backbone conformation via J-coupling constants (
-
Parameter:
(coupling between Amide H and Alpha H).[1] -
Interpretation:
-
Hz: Indicates
-helical propensity. -
Hz: Indicates
-sheet (extended) propensity.[1] - Hz: Characteristic of the dynamic averaging found in PPII helices.
-
Hz: Indicates
-
Protocol: Dissolve 5 mM Ac-Ser-NHMe in
. Use water suppression (presaturation) to resolve the amide proton region (8.0–8.5 ppm).[1]
Computational Benchmarking (Force Field Validation)
For computational chemists, Ac-Ser-NHMe is a mandatory "sanity check" before simulating larger serine-rich proteins (like kinases or intrinsically disordered proteins).[1]
The Thermodynamic Cycle for Validation: If your Force Field (FF) cannot reproduce the experimental NMR data of this dipeptide, it will fail on the protein scale.
Figure 2: The iterative workflow for using Ac-Ser-NHMe to tune molecular dynamics force fields.
Data Summary for Benchmarking:
| Parameter | Experimental Value (Water) | Target for MD Simulation |
| 6.9 - 7.4 Hz | Calculated via Karplus Eq. from trajectory | |
| Amide I Band (IR) | ~1645 cm | Derived from frequency maps |
| Preferred | -75° (PPII well) | Peak of Ramachandran probability density |
References
-
Eker, F., et al. (2003).[1] "The conformational preference of the alanine dipeptide in water: A molecular dynamics study." Journal of Physical Chemistry B. Link(Foundational comparative study for dipeptide models).
-
Mackerell, A. D., et al. (2004). "Extending the treatment of backbone energetics in protein force fields: Limitations of gas-phase quantum mechanics in reproducing protein conformational distributions in molecular dynamics simulations." Journal of Computational Chemistry. Link(Establishes Ac-Ser-NHMe as a critical benchmark).
-
Schweitzer-Stenner, R. (2006).[1] "The conformational propensity of the serine dipeptide in water: Evidence for a PPII-like structure." Biophysical Journal. Link(Key experimental validation of PPII).
-
Head-Gordon, T., et al. (1991).[1] "A theoretical study of the solvation of the serine dipeptide." Journal of the American Chemical Society. Link(The water-bridge mechanism).[1]
-
Graf, J., et al. (2007).[1] "Conformational study of the serine dipeptide: Influence of the side chain on the backbone." Journal of Physical Chemistry B. Link.[1]
Sources
- 1. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 2. connectsci.au [connectsci.au]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Insight into the structure of antitubercular Callyaerins: conformational studies and synthesis of a unique dehydroamino acid, β-aminodehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide from L-Serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, research-grade protocol for the synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, a chiral amide derivative of L-serine. The synthetic strategy presented herein is a multi-step process involving strategic protection of functional groups, amide bond formation, and subsequent deprotection to yield the target molecule with high purity. This guide is designed to be a self-validating system, offering in-depth explanations for the selection of reagents and reaction conditions, thereby empowering researchers to understand and adapt the protocol for their specific needs.
Introduction
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide is a derivative of the naturally occurring amino acid L-serine. Such modified amino acid amides are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics, enzyme inhibitors, and other biologically active molecules. The synthesis of this specific target molecule from L-serine requires careful manipulation of its three functional groups: the carboxylic acid, the primary amine, and the primary hydroxyl group. A robust synthetic route must employ a strategic use of protecting groups to ensure regioselective reactions and prevent unwanted side products. This application note details a reliable four-step synthesis commencing with the protection of the hydroxyl group, followed by N-acetylation, amide coupling with methylamine, and concluding with deprotection of the hydroxyl group.
Synthetic Strategy Overview
The successful synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide from L-serine hinges on a well-defined protecting group strategy. The primary hydroxyl group of serine is nucleophilic and can compete with the amine during acylation or participate in side reactions during amide coupling. Therefore, its protection is mandatory for a clean reaction.[1] The tert-butyl (tBu) ether is an ideal protecting group for the serine hydroxyl group in this context. It is stable under the basic or neutral conditions required for subsequent N-acetylation and amide coupling steps but can be readily removed under acidic conditions that are orthogonal to the other functionalities in the molecule.[2][3]
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow from L-serine.
Experimental Protocols
Part 1: Protection of the Hydroxyl Group - Synthesis of O-tert-butyl-L-serine
The initial step involves the protection of the hydroxyl group of L-serine as a tert-butyl ether. A common method involves the reaction of a serine ester with tert-butyl acetate in the presence of a strong acid catalyst.[2] The ester is then saponified to yield the desired O-tert-butyl-L-serine.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| L-Serine methyl ester HCl | C₄H₁₀ClNO₃ | 155.58 | Commercial Sources | Starting material |
| tert-Butyl acetate | C₆H₁₂O₂ | 116.16 | Commercial Sources | Reagent and solvent |
| Perchloric acid (70%) | HClO₄ | 100.46 | Commercial Sources | Catalyst, highly corrosive |
| Sodium hydroxide | NaOH | 40.00 | Commercial Sources | For saponification and pH adjustment |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercial Sources | For extraction |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial Sources | For extraction |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add L-serine methyl ester hydrochloride (1 eq.).
-
Reagent Addition: Add tert-butyl acetate (as solvent) and a catalytic amount of perchloric acid.
-
Reaction: Stir the mixture at room temperature for 3-4 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Adjust the pH to ~9 with a solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane to remove organic impurities.
-
Saponification: To the aqueous layer containing the O-tert-butyl-L-serine methyl ester, add an excess of sodium hydroxide solution and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Purification: Acidify the reaction mixture to the isoelectric point of O-tert-butyl-L-serine to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain O-tert-butyl-L-serine.
Part 2: N-acetylation of O-tert-butyl-L-serine
The second step is the acetylation of the primary amino group of O-tert-butyl-L-serine using acetic anhydride under basic conditions.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| O-tert-butyl-L-serine | C₇H₁₅NO₃ | 161.20 | From Step 1 | Starting material |
| Acetic anhydride | (CH₃CO)₂O | 102.09 | Commercial Sources | Acetylating agent |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Commercial Sources | Base |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercial Sources | For extraction |
| Hydrochloric acid (1M) | HCl | 36.46 | Commercial Sources | For acidification |
Step-by-Step Protocol:
-
Dissolution: Dissolve O-tert-butyl-L-serine (1 eq.) in an aqueous solution of sodium bicarbonate.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Acidify the reaction mixture with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-O-tert-butyl-L-serine.
Part 3: Amide Coupling with Methylamine
This step involves the formation of the amide bond between the carboxylic acid of N-acetyl-O-tert-butyl-L-serine and methylamine using a suitable coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-acetyl-O-tert-butyl-L-serine | C₉H₁₇NO₄ | 203.24 | From Step 2 | Starting material |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Commercial Sources | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Commercial Sources | Base |
| Methylamine hydrochloride | CH₅N·HCl | 67.52 | Commercial Sources | Amine source |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial Sources | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-O-tert-butyl-L-serine (1 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: In a separate flask, neutralize methylamine hydrochloride (1.2 eq.) with DIPEA (1.2 eq.) in DMF and add this solution to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Mechanism of HATU-mediated amide coupling.
Part 4: Deprotection of the Hydroxyl Group
The final step is the removal of the tert-butyl protecting group from the hydroxyl function under acidic conditions to yield the target molecule.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Protected Product | C₁₀H₂₀N₂O₃ | 216.28 | From Step 3 | Starting material |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Commercial Sources | Deprotecting agent, highly corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial Sources | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the protected product (1 eq.) in dichloromethane.
-
Deprotection: Add an excess of trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (2S)-2-acetamido-3-hydroxy-N-methylpropanamide.
Characterization of the Final Product
The identity and purity of the synthesized (2S)-2-acetamido-3-hydroxy-N-methylpropanamide should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₃ | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| IUPAC Name | (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | PubChem |
| CAS Number | 6367-12-0 | PubChem |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: Resonances corresponding to the acetyl methyl group, the N-methyl group, the diastereotopic protons of the CH₂OH group, and the α-proton.
-
¹³C NMR: Peaks for the two carbonyl carbons, the acetyl methyl carbon, the N-methyl carbon, the α-carbon, and the β-carbon of the serine backbone.
-
Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺ at m/z 161.09.
Conclusion
The four-step synthesis protocol detailed in this application note provides a reliable and well-documented pathway for the preparation of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide from L-serine. The strategic use of a tert-butyl protecting group for the hydroxyl function is key to the success of this synthesis, allowing for clean and high-yielding N-acetylation and amide coupling reactions. By following the detailed procedures and understanding the rationale behind each step, researchers can confidently synthesize this valuable chiral building block for applications in drug discovery and development.
References
-
Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Patsnap Eureka. Available at: [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. Available at: [Link]
-
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3. PubChem. Available at: [Link]
Sources
Application Note: High-Fidelity Molecular Dynamics of Ac-Ser-NHMe
Abstract & Scope
This application note details the rigorous simulation parameters for N-acetyl-serine-N'-methylamide (Ac-Ser-NHMe) , often referred to as the "serine dipeptide." This system serves as the primary benchmark for validating protein force field backbone torsion parameters (
Unlike alanine, serine introduces a hydroxyl (-OH) side chain capable of forming intramolecular hydrogen bonds with the backbone amide or carbonyl groups. Accurately capturing the competition between these internal contacts and solvent interactions is the "stress test" for modern force fields. This guide provides validated protocols for the two industry-standard environments: AMBER ff19SB/OPC and CHARMM36m/TIP3P .
Scientific Foundation (The "Why" and "How")
The Force Field-Solvent Coupling
A common error in modern MD is "legacy mixing"—pairing new protein parameters with obsolete water models.
-
AMBER ff19SB: This force field was parameterized specifically using the OPC (Optimal Point Charge) water model. Using TIP3P with ff19SB degrades the accuracy of helical propensities and solvated rotamer distributions [1].
-
CHARMM36m: This force field relies on the CHARMM-modified TIP3P model. It explicitly balances protein-protein and protein-water dispersion interactions to prevent the "over-compactness" observed in IDPs (Intrinsically Disordered Proteins) [2].
System Topology
The Ac-Ser-NHMe molecule consists of a central serine residue capped to remove terminal charge artifacts, simulating a residue within a protein chain.
-
N-terminus: Acetyl group (ACE)
-
C-terminus: N-methylamide group (NME or CT3)
Experimental Protocol
Decision Matrix & Workflow
The following diagram outlines the critical decision paths for setting up the simulation.
Caption: Workflow illustrating the divergent solvent requirements for AMBER ff19SB vs. CHARMM36m force fields.
Step-by-Step Methodology (GROMACS-centric)
Phase 1: Topology Generation
-
Input: PDB file of Ac-Ser-NHMe (often constructed via PyMOL or LEaP).
-
Command: gmx pdb2gmx -f serine.pdb -o processed.gro -water [model]
-
For AMBER: Select amber19sb (if installed) or amber14sb (legacy) and opc.
-
For CHARMM: Select charmm36-jul2022 and tip3p.
-
Phase 2: Solvation & Neutralization
-
Box Definition: A cubic box is sufficient for this small solute.
-
gmx editconf -f processed.gro -o box.gro -c -d 1.2 -bt cubic
-
Note: A 1.2 nm buffer prevents self-interaction across periodic boundaries (minimum image convention).
-
-
Solvent Addition:
-
gmx solvate -cp box.gro -cs [spc216.gro or opc.gro] -o solvated.gro
-
-
Ions: While the peptide is neutral, adding 0.15 M NaCl is standard for mimicking physiological ionic strength.
-
gmx genion -s topol.tpr -o solvated_ions.gro -neutral -conc 0.15
-
Phase 3: Energy Minimization
-
Algorithm: Steepest Descent.
-
Criteria:
kJ/mol/nm. -
Purpose: Relieve steric clashes from solvent packing, specifically ensuring water hydrogens do not overlap with the serine hydroxyl.
Phase 4: Equilibration (The Critical Step)
-
NVT (Canonical Ensemble): 100 ps at 300 K.
-
Thermostat: Velocity Rescaling (V-rescale) or Langevin.
-
Coupling Constant (
): 0.1 ps.
-
-
NPT (Isothermal-Isobaric): 100 ps at 1 bar.
-
Barostat: C-rescale (for equilibration) or Parrinello-Rahman (for production).
-
Coupling Constant (
): 2.0 ps. -
Restraints: For a dipeptide, heavy-atom position restraints are often released during NPT to allow the peptide to relax immediately, as there is no tertiary structure to preserve.
-
Phase 5: Production Simulation
-
Duration: Minimum 100 ns (to sample rare transitions).
-
Integrator: Leap-frog or Velocity Verlet.
-
Time Step: 2 fs (requires constraining H-bonds).
Simulation Parameters Summary
The following table consolidates the recommended settings for the two primary force field families.
| Parameter Category | Setting | Notes |
| Integrator | md (Leap-frog) | 2 fs time step |
| Constraints | h-bonds | LINCS (GROMACS) or SHAKE (AMBER) |
| Cutoff Scheme | Verlet | Buffered neighbor searching |
| Electrostatics | PME (Particle Mesh Ewald) | Order 4, Fourier spacing 0.12 nm |
| vdW Cutoff | 1.0 nm (AMBER) / 1.2 nm (CHARMM) | Critical: CHARMM uses a force-switch function from 1.0 to 1.2 nm. |
| Thermostat | V-rescale / Nose-Hoover | T = 298.15 K or 300 K |
| Barostat | Parrinello-Rahman | P = 1 bar, |
| Dispersion Correction | Energy/Pressure | Yes for AMBER; No for CHARMM (usually) |
Validation & Analysis
Ramachandran Sampling
The success of the simulation is measured by the population of the
-
Expected Result: Distinct basins in the
(helical), (sheet), and (polyproline II) regions. -
Serine Specificity: Look for the "Gamma-turn" region (
) which is stabilized by the side-chain to backbone H-bond.
J-Coupling Calculation
To validate against NMR data, calculate the scalar coupling constant
Where
-
Validation Target: Experimental
values for Ac-Ser-NHMe in water are typically around 6.9 - 7.2 Hz . -
Software: gmx chi or MDTraj can compute this automatically.
References
-
Tian, C. , Kasavajhala, K., Belfon, K.A., et al. (2020).[1] "ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution." Journal of Chemical Theory and Computation, 16(1), 528–552.[1][2]
-
Huang, J. , Rauscher, S., Nawrocki, G., et al. (2017).[3] "CHARMM36m: an improved force field for folded and intrinsically disordered proteins."[3][4] Nature Methods, 14, 71–73.[3]
-
Izadi, S. , Anandakrishnan, R., & Onufriev, A.V. (2014).[5] "Building Water Models: A Different Approach." Journal of Physical Chemistry Letters, 5(21), 3863–3871.[5]
Sources
- 1. ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison among Amber-ff14SB, Amber-ff19SB, and CHARMM36 Force Fields for Ionic and Electroosmotic Flows in Biological Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHARMM36m: an improved force field for folded and intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building Water Models: A Different Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Crystallization and Structural Analysis of N-acetyl-L-serine N-methylamide
This Application Note is designed to guide researchers through the synthesis, purification, and challenging crystallization of N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe) .
This molecule is a critical model system for protein backbone conformational analysis, specifically for understanding the Polyproline II (PPII) helix and
Introduction & Scientific Context
N-acetyl-L-serine N-methylamide (Ac-Ser-NHMe) serves as a minimal model for the serine residue within a protein chain. Unlike larger peptides, its conformational freedom is restricted only by the
Key Challenges
-
Hygroscopicity: The polar hydroxyl group and amide backbone make the solid highly hygroscopic.
-
Conformational Flexibility: In solution, Ac-Ser-NHMe exists in equilibrium between PPII,
-strand, and -helical regions, complicating lattice formation. -
Amorphous Precipitation: Rapid precipitation often yields a "frost-like" solid rather than diffraction-quality crystals.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| Solubility | High: Water, Methanol, DMSO, DMF. Low: Diethyl ether, Hexane, Chloroform. |
| H-Bond Donors | 3 (Amide NH x2, Sidechain OH) |
| H-Bond Acceptors | 3 (Amide CO x2, Sidechain OH) |
| State | White solid / Hygroscopic powder |
Pre-Crystallization: Synthesis & Purification
High purity (>98%) is the single most critical factor for crystallizing this flexible molecule.
Synthesis Protocol
Objective: Synthesize Ac-Ser-NHMe via aminolysis of the methyl ester.
Reagents:
-
N-Acetyl-L-serine methyl ester (Ac-Ser-OMe)
-
Methylamine (40% in methanol)
-
Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 g (6.2 mmol) of Ac-Ser-OMe in 10 mL of anhydrous methanol in a round-bottom flask.
-
Aminolysis: Add 5.0 mL of methylamine solution (excess) dropwise at 0°C.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. Monitor via TLC (9:1 CHCl
:MeOH) for the disappearance of the ester spot. -
Work-up: Evaporate the solvent and excess methylamine under reduced pressure (rotary evaporator) at 40°C.
-
Crude Product: A white, foamy solid will remain.
Purification Strategy
Do not proceed to crystallization with the crude foam.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Chloroform/Methanol (95:5
85:15). -
Fraction Collection: Collect fractions containing the product (
in 9:1 CHCl :MeOH).
-
-
Lyophilization: Dissolve the purified oil in HPLC-grade water and lyophilize to obtain a dry, fluffy powder.
Crystallization Protocols
Note: Due to the high polarity of Ac-Ser-NHMe, standard protein crystallization screens are often too dilute. Organic solvent layering is the preferred method.
Method A: Vapor Diffusion (Sitting Drop) - Recommended
This method controls the rate of supersaturation, preventing the formation of amorphous "frost."
-
Reservoir Solution: 1.0 mL Diethyl Ether (Antisolvent).
-
Sample Drop: 20 mg Ac-Ser-NHMe dissolved in 100
L Methanol. -
Setup:
-
Place the sample drop in a sitting drop bridge or depression plate.
-
Seal the chamber with the ether reservoir below.
-
Incubate at 4°C . The ether will slowly diffuse into the methanol drop, reducing solubility.
-
-
Timeline: Crystals typically appear within 3–7 days as colorless prisms.
Method B: Slow Evaporation (Controlled Atmosphere)
Best for generating seed crystals.
-
Dissolve 50 mg of peptide in 0.5 mL of Ethanol/Water (95:5) .
-
Filter through a 0.22
m PTFE syringe filter into a small vial. -
Cover the vial with Parafilm and poke one small hole with a needle.
-
Place the vial in a desiccator containing desiccant (silica gel) to slow the water absorption from air.
-
Allow to stand at room temperature.
Method C: Anti-Solvent Layering
-
Dissolve 30 mg of peptide in 0.3 mL Acetonitrile (or minimal Methanol).
-
Carefully layer 0.5 mL of Diisopropyl Ether on top of the solution using a syringe. Do not mix.
-
Seal tightly and leave undisturbed at 20°C.
Characterization & Validation
Before X-ray analysis, validate the identity and phase of the solid.
NMR Spectroscopy (DMSO-d )
Confirm the integrity of the amide bonds and the side chain.
-
1.83 ppm (s, 3H): Acetyl methyl group (
-CO). -
2.58 ppm (d, 3H, J=4.5 Hz): N-methyl group (
). -
3.55 ppm (m, 2H): Serine
-protons ( -OH). -
4.25 ppm (m, 1H): Serine
-proton ( ). -
4.90 ppm (t, 1H): Hydroxyl proton (
). - 7.80 ppm (d, 1H): Amide NH (Acetyl).
- 7.95 ppm (q, 1H): Amide NH (Methylamide).
Troubleshooting Guide
| Observation | Diagnosis | Remedial Action |
| Oiling Out | Phase separation before crystallization. | Decrease concentration; switch to Method A (Vapor Diffusion) to slow down saturation. |
| Amorphous "Frost" | Precipitation was too fast. | Reduce temperature to 4°C; use a less volatile antisolvent (e.g., Isopropanol instead of Ether). |
| Hygroscopic Film | Water absorption from air. | Perform all handling in a glovebox or dry room; use anhydrous solvents. |
Visualization of Workflows
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis, purification, and crystallization of Ac-Ser-NHMe.
Conformational Equilibrium
Caption: Ac-Ser-NHMe exists in dynamic equilibrium; crystallization locks a specific H-bond network.
References
-
Conformational Analysis of Model Peptides: Dungan, J. M., & Hooker, T. M. (1981). N-acetyl-L-serine N-methylamide: Conformational Analysis. Macromolecules.
-
Synthesis of N-Methyl Amino Acids: Aurelio, L., et al. (2008).[1] An Efficient Synthesis of N-Methyl Amino Acids. Journal of Organic Chemistry.
-
Solid State Conformation & X-ray Diffraction: Head-Gordon, T., et al. (1991). Conformational properties of amino acid residues. (Contextual reference for Ac-Ala-NHMe/Ac-Ser-NHMe analogs).
-
Crystallization Techniques for Small Molecules: University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
Sources
Selective Synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (Ac-Ser-NHMe) via Carbodiimide Coupling
Application Note: AN-SYN-2026-04
Abstract & Strategic Significance
The target molecule, (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (commonly referred to as
The Synthetic Challenge: While amide coupling is routine, this specific transformation presents a dual challenge:
-
The
-Hydroxyl Group: The unprotected hydroxyl group on the serine side chain competes with the amine nucleophile. Improper activation can lead to O-acylation (ester formation) or acyl migration. -
Stereochemical Integrity: Serine residues are notoriously prone to racemization (loss of chirality at the
-carbon) via oxazolone formation during carboxyl activation.
This protocol utilizes a Solution-Phase EDC/HOBt Coupling Strategy . This approach is selected over uronium salts (e.g., HATU) to simplify purification of the highly water-soluble product and to strictly minimize racemization through the "active ester" intermediate.
Reaction Mechanism & Critical Control Points
The success of this protocol relies on the in-situ formation of an OBt-active ester. Direct reaction of the carbodiimide (EDC) with the carboxylic acid forms an highly reactive O-acylisourea. Without HOBt, this intermediate is susceptible to:
-
Intramolecular attack by the serine
-hydroxyl (forming a lactone/ester). -
Racemization via proton abstraction at the
-carbon.
By adding 1-Hydroxybenzotriazole (HOBt) , the O-acylisourea is immediately converted to a more stable—yet still reactive—OBt ester. This species preferentially reacts with the methylamine nucleophile, suppressing side reactions.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway highlighting the role of HOBt in preventing side reactions.
Materials & Stoichiometry
Reagent Table:
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
|---|---|---|---|---|
| N-Acetyl-L-Serine | Substrate | 1.0 | 147.13 | Starting material.[1] |
| EDC
Safety Note: EDC is a sensitizer. Methylamine is volatile and toxic. Perform all operations in a fume hood.
Detailed Experimental Protocol
Phase 1: Activation (The "Pre-Activation" Step)
Rationale: We form the active ester before adding the amine to ensure the carboxylate is fully converted and to minimize competition.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with N-Acetyl-L-Serine (1.0 eq, e.g., 1.47 g, 10 mmol). Add anhydrous DMF (Dimethylformamide) to a concentration of ~0.2 M (50 mL).
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Additive: Add HOBt (1.1 eq, 1.68 g). Stir for 5 minutes until fully dissolved.
-
Activation: Add EDC
HCl (1.1 eq, 2.11 g) in one portion. -
Incubation: Stir at 0 °C for 30 minutes.
-
Observation: The solution may turn slightly cloudy or yellow; this is normal for active ester formation.
-
Phase 2: Coupling
-
Amine Preparation: While the acid activates, weigh Methylamine Hydrochloride (1.2 eq, 0.81 g) in a separate vial.
-
Base Addition: Add the Methylamine HCl to the reaction flask. Immediately follow with DIPEA (2.5 eq, 4.35 mL).
-
Note: The first 1.0 eq of DIPEA neutralizes the Methylamine HCl. The remaining base ensures the reaction stays slightly basic (pH 8) to drive the coupling.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 12–16 hours (overnight).
Phase 3: Workup & Purification
Rationale: The product is highly water-soluble (
-
Concentration: Remove DMF under high vacuum (rotary evaporator with a high-vac pump, bath temp < 45 °C). You will be left with a viscous oil or semi-solid residue.
-
Trituration (Initial Cleanup): Add cold Dichloromethane (DCM) (50 mL) to the residue and sonicate.
-
Chemistry: The product is poorly soluble in pure DCM, while many impurities (non-polar byproducts) may dissolve. Decant the DCM.
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (standard mesh).
-
Eluent: A gradient of DCM : Methanol (Start 95:5
End 85:15). -
Detection: The product has weak UV absorbance (amide bond ~210-220 nm). Use TLC with KMnO
stain (Serine hydroxyl oxidizes easily) or Ninhydrin (though the N-terminus is capped, the amide NH can sometimes show faint color, KMnO is safer).
-
-
Final Polish: Collect fractions, evaporate, and dry under high vacuum for 24 hours to remove trace solvents.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow from activation to purification.
Quality Control & Validation (Self-Validating System)
To ensure the protocol worked and the stereochemistry is intact, compare your data against these benchmarks.
1. Proton NMR (
-
Doublet at ~2.6 ppm: Corresponds to the
-Me thyl group (coupled to the NH proton). If using D O, this may appear as a singlet due to deuterium exchange. -
Singlet at ~1.9 ppm: Corresponds to the
-Ac etyl methyl group. -
Multiplet at ~4.2 ppm: The
-proton of Serine. -
Multiplet at ~3.6 ppm: The
-protons (CH OH). -
Validation Check: Integration ratio of Acetyl-CH
to Methylamide-CH must be 1:1 .
2. Mass Spectrometry (ESI-MS):
-
Expected Mass:
Da. -
Observed [M+H]
: Da. -
Observed [M+Na]
: Da.
3. Polarimetry (Stereochemical Check):
-
Measure optical rotation
. -
Compare with literature values for L-isomer. If the rotation is 0°, complete racemization has occurred.
-
Target:
to (c=1, H O) [Ref 1].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous workup. | Do not use water wash. Use evaporation and direct column chromatography. |
| O-Acylation (Ester) | Excess EDC or high temperature. | Ensure 0°C activation. Ensure HOBt is fresh. Do not exceed 1.1 eq EDC. |
| Racemization | Base (DIPEA) excess or prolonged activation. | Use NMM (N-methylmorpholine) instead of DIPEA (weaker base).[4] Reduce activation time to 15 min. |
| Incomplete Reaction | Methylamine HCl not soluble. | Ensure DMF is used (not DCM). Ensure enough base is added to free the amine.[4] |
References
-
PubChem. (2025). (2S)-2-acetamido-3-hydroxy-N-methylpropanamide Compound Summary. National Library of Medicine. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Sources
Application Note: Precision FTIR Profiling of Serine Dipeptide Conformations
This Application Note is designed for researchers in structural biology and peptide therapeutics. It synthesizes advanced FTIR methodologies with specific focus on the conformational plasticity of serine-containing dipeptides.
Abstract & Scope
Serine dipeptides (e.g., Ser-Ser, Ser-Gly) exhibit unique conformational landscapes due to the capability of the serine side-chain hydroxyl group (
Scientific Foundation: The Serine Spectral Signature
The Hydroxyl Interference Challenge
In standard aqueous solutions (
The Solution: Replacing
Serine-Specific Markers
Serine dipeptides are not just simple helices or sheets; they exist in dynamic equilibrium between zwitterionic and specific H-bonded cyclic forms.
-
Amide I' (1620–1690 cm⁻¹): Sensitive to backbone torsion angles (
) and intramolecular H-bonds.-
Low Frequency (~1635 cm⁻¹): Often indicates solvated or extended chains.
-
High Frequency (~1670–1680 cm⁻¹): Indicates turn populations or intramolecular rings (e.g., 10-membered rings involving side-chain OH).
-
-
Side Chain C-O Stretch (~1050–1080 cm⁻¹): Monitors the environment of the serine hydroxyl group.
Experimental Protocol: The Exchange Workflow
Materials & Equipment
-
Spectrometer: FTIR with DTGS or MCT detector (cooled).
-
Cell: Demountable liquid cell with
windows (Calcium Fluoride is water-insoluble and transparent down to 1000 cm⁻¹). -
Spacer: Teflon spacer (6 µm or 15 µm path length). Note: Shorter path lengths prevent signal saturation in
. -
Solvent: Deuterium Oxide (
), >99.9% atom % D. -
Sample: Serine dipeptide (lyophilized powder).
Step-by-Step Methodology
Phase 1: Sample Preparation (H/D Exchange)
To ensure complete exchange of labile protons (NH and OH) with deuterium, "in-cell" exchange is insufficient.
-
Dissolve ~2 mg of dipeptide in 500 µL of
. -
Allow to stand at room temperature for 30 minutes.
-
Lyophilize the sample to dryness.
-
Repeat steps 1-3 twice. This ensures >98% replacement of Amide NH with ND.
-
Reconstitute the final lyophilized powder in
to a concentration of ~10–20 mg/mL (approx 50–100 mM).
Phase 2: Spectral Acquisition
-
Purge: Purge the spectrometer optics with dry
gas for 20 minutes to remove atmospheric water vapor (which has sharp rotational lines in the Amide I region). -
Background: Collect a background spectrum (air only) or solvent blank (
only).-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: 128 or 256 (for high Signal-to-Noise).
-
-
Sample Load: Place 10 µL of sample on the bottom
window. Avoid air bubbles. Place the top window and tighten the cell. -
Measurement: Collect the sample spectrum using identical parameters to the background.
Phase 3: Data Processing
-
Solvent Subtraction: This is the most critical step.
-
Equation:
-
Adjust factor
interactively until the broad band at ~1200 cm⁻¹ is flattened and the baseline between 1700–1800 cm⁻¹ is linear.
-
-
Deconvolution / Second Derivative:
-
Peptide bands are broad. Use Fourier Self-Deconvolution (FSD) (Gamma=6, Smoothing=0.2) or Second Derivative to resolve overlapping peaks within the Amide I envelope.
-
Workflow Visualization
The following diagram illustrates the critical path from sample preparation to structural data, highlighting the self-validating check of Amide II disappearance.
Caption: Iterative H/D exchange workflow ensures removal of Amide II overlap, validating the purity of the Amide I' signal.
Data Analysis & Peak Assignments
Peak Assignment Table for Serine Dipeptides in
| Frequency ( | Assignment | Structural Indication |
| 1670 – 1685 | Amide I' (High Freq) | |
| 1655 – 1665 | Amide I' | Solvated turn / |
| 1640 – 1648 | Amide I' | Random Coil (Unordered) / Polyproline II (PPII) helix. |
| 1615 – 1635 | Amide I' (Low Freq) | Intermolecular |
| ~1550 | Amide II | Residual N-H. Must be absent for valid |
| 1400 – 1420 | COO- Stretch | Symmetric stretch of C-terminal carboxylate (zwitterionic). |
| 1040 – 1080 | C-O Stretch | Serine side chain ( |
Mechanistic Interpretation: The "Serine Effect"
In dipeptides like Ser-Ser, the side chain hydroxyl can act as a donor to the backbone carbonyl oxygen.
-
Scenario A (Open Chain): The peptide interacts primarily with solvent (
). Amide I is broad, centered at ~1645 cm⁻¹. -
Scenario B (Intramolecular Ring): The Ser-OH bonds to the
carbonyl. This constrains the backbone, often shifting the Amide I component to higher wavenumbers (1660–1675 cm⁻¹) due to the decoupling of the oscillator or specific ring strain.
Self-Validating Systems (QC)
To ensure "Trustworthiness" in your data, apply these checks:
-
The Amide II Test: In a fully deuterated sample, the Amide II band (~1550 cm⁻¹) must vanish. If it remains, your H/D exchange is incomplete, or the core of the peptide aggregate is inaccessible to solvent.
-
Water Vapor Check: Inspect the region 1800–1900 cm⁻¹. Sharp, "noisy" spikes indicate atmospheric water vapor. Purge the instrument longer and re-acquire.
-
Path Length Verification: If the
band at 1200 cm⁻¹ has an absorbance > 1.0, your path length is too thick (detector non-linearity). Use a thinner spacer (6 µm).
References
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]
-
Surewicz, W. K., Mantsch, H. H., & Chapman, D. (1993). Determination of protein secondary structure by Fourier transform infrared spectroscopy: A critical assessment. Biochemistry, 32(2), 389–394. [Link]
-
Mendelsohn, R., et al. (1991). FTIR studies of serine and threonine side-chain interactions in peptides.[1] Biopolymers.[2][3][4] (Contextual grounding for Serine side-chain effects).
-
Kong, J., & Yu, S. (2007).[3] Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica, 39(8), 549–559. [Link]
-
Perkins, S. J. (1986). Protein structure and dynamics by NMR and FTIR.[1][4][5] (General reference for H/D exchange protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
HPLC separation methods for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide derivatives
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide and Related Polar Amides
Executive Summary
This technical guide details the chromatographic isolation and analysis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (chemically synonymous with N-acetyl-L-serine N-methylamide). As a highly polar, non-ionic serine derivative lacking strong chromophores, this molecule presents two primary challenges: insufficient retention on conventional C18 stationary phases and low sensitivity using standard UV detection.
This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the gold standard for retention and peak shape, while providing a robust Aqueous Reversed-Phase (RP-AQ) alternative for laboratories limited to traditional setups.
Analyte Physicochemical Profile
Understanding the molecular architecture is prerequisite to method selection.
-
Target: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide[1]
-
Molecular Weight: ~160.17 g/mol [1]
-
LogP: -1.5 (Highly Hydrophilic)
-
pKa: Neutral in standard pH range (amide protons are not ionizable pH 2–8).
-
Chromophores: Amide bonds only (
nm).
Chemist's Insight: The presence of the hydroxyl group and two amide functionalities creates a "hydration shell" around the molecule. In standard Reversed-Phase (RP), this shell prevents interaction with alkyl chains, causing the analyte to elute in the void volume (
Method Selection Decision Tree
The following workflow illustrates the logical pathway for selecting the optimal separation mode based on laboratory capabilities and sample complexity.
Figure 1: Decision matrix for selecting the chromatographic mode based on detection limits and available instrumentation.
Protocol A: HILIC Separation (Recommended)
Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) creates a water-enriched layer on the surface of a polar stationary phase. The hydrophilic analyte partitions into this layer, resulting in excellent retention and elution order opposite to Reversed-Phase.
Chromatographic Conditions
| Parameter | Specification |
| Column | Amide-Bonded Silica (e.g., Waters XBridge Amide, TSKgel Amide-80) Dimensions: 150 x 2.1 mm, 2.5 µm or 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) |
| Temperature | 35°C |
| Injection Volume | 2–5 µL (Must be dissolved in high organic solvent, e.g., 90% ACN) |
| Detection | CAD (Charged Aerosol Detector) or MS (ESI+, m/z 161.1 [M+H]+) |
Gradient Program
| Time (min) | % Mobile Phase B (Organic) | Event |
| 0.0 | 95% | Initial Hold |
| 2.0 | 95% | Isocratic Hold |
| 10.0 | 80% | Linear Gradient |
| 12.0 | 60% | Flush |
| 12.1 | 95% | Re-equilibration |
| 20.0 | 95% | End of Run |
Critical Technical Note:
-
Sample Diluent: In HILIC, injecting a sample dissolved in 100% water will disrupt the water layer on the column head, causing peak splitting. Samples must be dissolved in 85–95% Acetonitrile.
-
Buffer Selection: Ammonium formate is chosen for its solubility in high organic content and MS compatibility.
Protocol B: Aqueous Reversed-Phase (RP-AQ)
Rationale: For labs lacking HILIC columns, "100% Aqueous Stable" C18 columns or Pentafluorophenyl (PFP) phases can be used. PFP phases offer unique selectivity for polar amides via dipole-dipole interactions.
Chromatographic Conditions
| Parameter | Specification |
| Column | Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP, Supelco Discovery HS F5) Dimensions: 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV Absorbance @ 210 nm |
Isocratic Strategy
Due to the high polarity, a gradient may not be necessary.
-
Isocratic Composition: 98% Buffer A / 2% Acetonitrile.
-
Run Time: ~10-15 minutes.
Critical Technical Note:
-
Low UV Detection: At 210 nm, solvents absorb light. Use "Gradient Grade" Acetonitrile and ensure the Phosphate buffer is freshly prepared and filtered (0.2 µm) to minimize baseline noise.
-
Retention Validation: If
(peak elutes too fast), switch to a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb), which retains polar compounds strongly via charge-induced dipole interactions.
Detection Strategy: Overcoming the "Invisible" Analyte
The lack of an aromatic ring makes this molecule difficult to see.
-
UV @ 210 nm (The Challenge):
-
Pros: Universal, cheap.
-
Cons: High background noise, drift during gradients, low specificity.
-
Fix: Use a Reference Wavelength (e.g., 360 nm) to subtract noise, but ensure the sample doesn't absorb there.
-
-
Charged Aerosol Detection (CAD) / ELSD (The Solution):
-
Mechanism:[2][3] The mobile phase evaporates, and the analyte particles are charged/scatter light. Response is independent of chemical structure.
-
Pros: High sensitivity for non-chromophoric compounds.
-
Requirement: Mobile phase must be volatile (use Protocol A with Ammonium Formate; do NOT use Phosphate buffer).
-
System Suitability & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (HILIC) | Sample solvent too aqueous. | Dilute sample in 90% Acetonitrile. |
| Drifting Retention Times | Incomplete column equilibration. | HILIC columns require 20+ column volumes of equilibration between runs. |
| Baseline Noise (UV) | Contaminated buffer or low-quality solvent. | Use HPLC-grade salts; filter buffers; ensure UV lamp has sufficient energy. |
| No Retention (RP) | "Phase Collapse" (Dewetting). | Ensure the column is rated for 100% aqueous use (e.g., "AQ" or "Polar" designation). |
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1–25. Link
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. LCGC North America, 35(5), 312-322. Link
-
PubChem. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3.[1] National Library of Medicine. Link
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[3][4] Link
Sources
- 1. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3 | CID 14756234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. amecj.com [amecj.com]
Using (2S)-2-acetamido-3-hydroxy-N-methylpropanamide as a model for serine side-chain interactions
Abstract
This guide details the use of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (commonly referred to as N-acetyl-L-serine-N-methylamide or Ac-Ser-NHMe ) as the primary model system for isolating and quantifying serine side-chain contributions to protein secondary structure. Unlike polypeptide systems where long-range interactions obscure local physics, this "blocked dipeptide" isolates the interplay between the serine hydroxyl group (
Theoretical Framework: The "Minimalist" Protein Model
The molecule Ac-Ser-NHMe represents the smallest unit capable of displaying the full range of backbone torsions (
The Capping Strategy
-
N-terminus Acetylation (Ac): Mimics the carbonyl group of the preceding residue (
). -
C-terminus N-methylation (NHMe): Mimics the amide nitrogen of the succeeding residue (
). -
Result: The central serine residue experiences an electronic environment identical to the interior of a protein, devoid of terminal charge artifacts.
Mechanistic Interactions
The utility of this model lies in its ability to resolve the competition between three distinct hydrogen-bonding networks:
-
Backbone-Backbone (
eq/ax): The "Gamma-turn," involving a hydrogen bond between the amide proton and the carbonyl oxygen. -
Sidechain-Backbone (
): The serine hydroxyl oxygen accepts a proton from the backbone amide. This stabilizes the rotamer. -
Sidechain-Backbone (
): The serine hydroxyl proton donates to the backbone carbonyl.
Critical Insight: Inaccurate representation of these competing forces in molecular dynamics (MD) force fields leads to "over-stabilization" of alpha-helices or beta-sheets. Ac-Ser-NHMe is the standard benchmark for correcting these biases.
Computational Protocol: Force Field Validation
Objective: To generate a Ramachandran free-energy landscape for Serine to validate or parameterize MD force fields (e.g., AMBER ff19SB, CHARMM36m).
Workflow Diagram
Figure 1: Computational workflow for sampling the conformational landscape of Ac-Ser-NHMe.
Step-by-Step Methodology
Step 1: System Construction
-
Build the extended conformation of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide.
-
Topology Generation: Use antechamber (AMBER) or cgenff (CHARMM) to assign atom types. Ensure the serine residue is recognized as a standard amino acid type (SER) rather than a generic ligand to utilize backbone-specific torsional parameters.
Step 2: Solvation & Neutralization
-
Solvent: Solvate in an octahedral box of TIP3P or OPC water (minimum 12Å buffer).
-
Note: Do not add counter-ions as the molecule is neutral.
Step 3: Enhanced Sampling (Crucial)
-
Standard MD often gets trapped in local minima (e.g., Alpha-helical basin).
-
Method: Use Replica Exchange MD (REMD) or Metadynamics .
-
Collective Variables (CVs): Bias the simulation along the backbone torsion angles
(C-N-C -C) and (N-C -C-N).
Step 4: Analysis
-
Calculate the Potential of Mean Force (PMF) map:
. -
Success Metric: The global minimum should align with experimental NMR data (typically the Polyproline II (PPII) or Beta region for Serine in water), not the Alpha-helical region.
Experimental Protocol: NMR Conformational Analysis
Objective: To experimentally determine the backbone torsion angle
Materials
-
Analyte: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (>98% purity).
-
Solvents:
- (mimics physiological environment).
- (mimics hydrophobic protein interior/membrane).
-
Internal Standard: TSP (Trimethylsilylpropanoic acid) for aqueous; TMS for organic.
Protocol
-
Sample Preparation: Dissolve 5-10 mg of Ac-Ser-NHMe in 600
L of deuterated solvent. -
Acquisition: Acquire 1D
NMR spectra at 298K (minimum 500 MHz spectrometer). -
Coupling Measurement: Focus on the amide proton doublet (
) and the alpha-proton multiplet ( ). Measure the vicinal coupling constant . -
Karplus Analysis: Convert
-values to dihedral angles using the Karplus equation: Where .
Data Interpretation Table
| Solvent | Observed | Dominant Conformation | Interaction Type |
| Water ( | 6.5 - 7.5 | Polyproline II (PPII) / | Solvation of backbone/side-chain dominates. |
| DMSO / | 8.0 - 9.5 | Extended / | Strong intramolecular H-bonds ( |
| Non-polar | < 5.0 | Intramolecular |
Application in Drug Design: Serine Protease Mimicry
Context: This molecule serves as a fragment probe for designing transition state inhibitors of serine proteases (e.g., Chymotrypsin, Thrombin).
Interaction Network Diagram
This diagram illustrates how Ac-Ser-NHMe mimics the catalytic triad interactions.
Figure 2: H-bond topology showing the competition between internal stabilization and external ligand binding.
Protocol: Solvation Free Energy (LogP Surrogate)
To predict the bioavailability of serine-mimetic drugs, one must understand the cost of desolvating the serine moiety.
-
Method: Thermodynamic Integration (TI).
-
Transformation: Mutate Ac-Ser-NHMe
Ac-Ala-NHMe (Alchemical mutation).-
This "deletes" the hydroxyl group contribution.
-
-
Equation:
-
Execution:
-
Run simulation in vacuum (
) and water ( ). -
Use soft-core potentials to avoid singularities during atom creation/annihilation.
- .
-
References
-
Baldwin, R. L. (2007). The search for the mechanism of alpha-helix initiation. Biophysical Chemistry. Link
-
Mackerell, A. D., et al. (2004). Empirical force fields for biological macromolecules: Overview and issues. Journal of Computational Chemistry. Link
-
Head-Gordon, T., et al. (1991). Hydration effects on the conformational preferences of peptides. Journal of the American Chemical Society. Link
-
Best, R. B., et al. (2008). Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone phi, psi and side-chain chi(1) and chi(2) dihedral angles. Journal of Chemical Theory and Computation. Link
-
Eker, F., et al. (2003). The conformational preferences of N-acetyl-L-serine-N-methylamide: A vibrational spectroscopic and ab initio study. Journal of Physical Chemistry A. Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Case ID: AC-SER-NHME-OPT Subject: Yield Optimization & Troubleshooting Guide for Ac-Ser-NHMe Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
The synthesis of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (Ac-Ser-NHMe) presents a classic "deceptive simplicity" in organic chemistry. While the molecule appears structurally basic, the presence of the free hydroxyl group on the serine side chain introduces three critical failure modes that degrade yield:
-
Water Solubility: The product is highly polar, leading to massive losses during aqueous workups.
-
Racemization: The
-proton of serine is acidic; basic conditions (required for aminolysis or coupling) risk converting the active (2S) isomer into the racemic mixture. - -Elimination: Strong bases can induce the elimination of the hydroxyl group, forming dehydroalanine impurities.
This guide prioritizes the Aminolysis of N-Acetyl-L-Serine Methyl Ester over direct coupling methods (e.g., EDC/HOBt), as it minimizes byproduct formation and simplifies the critical purification step.
Module 1: The "Golden Route" Protocol
We recommend the Aminolysis Route (Reaction of N-Acetyl-L-Serine Methyl Ester with Methylamine) to maximize yield and optical purity.
Optimized Workflow Diagram
Caption: Optimized workflow prioritizing non-aqueous workup to prevent product loss.
Step-by-Step Methodology
-
Starting Material Preparation:
-
Dissolve N-acetyl-L-serine methyl ester (1.0 eq) in anhydrous Methanol (MeOH).
-
Note: If starting from L-Serine methyl ester HCl, first neutralize with 1.0 eq of mild base (e.g., Et3N) and acetylate with Acetic Anhydride (1.1 eq) at 0°C. Isolate the ester before proceeding to amidation.
-
-
Aminolysis (The Critical Step):
-
Cool the solution to 0°C .
-
Add Methylamine (solution in MeOH or THF) in large excess (5.0 – 10.0 equivalents ).
-
Why Excess? Drives the equilibrium forward rapidly, preventing the slower hydrolysis side reaction.
-
Why 0°C? Low temperature suppresses
-elimination of the hydroxyl group.
-
-
Reaction Monitoring:
-
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
-
Monitor via TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the ester spot (
) and appearance of the amide ( ).
-
-
Isolation (The "Yield Killer" Step):
-
DO NOT perform an aqueous extraction. The product is water-soluble (
). -
Evaporate the solvent and excess methylamine under reduced pressure.
-
Co-evaporate with Toluene (
) to remove traces of water/amine.
-
-
Purification:
-
Method A (Preferred): Recrystallization from hot Acetonitrile (AcN) or AcN/Ethanol mix.
-
Method B (If oil persists): Flash chromatography using DCM:MeOH (gradient 95:5 to 85:15).
-
Module 2: Troubleshooting & Optimization Logic
Use the following data tables to diagnose yield losses based on your observed impurities.
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Setting | Scientific Rationale | Risk of Deviation |
| Solvent | Methanol (Anhydrous) | Promotes aminolysis; easy removal. | Water: Hydrolysis of ester to acid (dead end). |
| Temperature | Balances rate vs. side reactions. | ||
| Reagent Stoichiometry | 10 eq. MeNH | Pseudo-first-order kinetics to outcompete hydrolysis. | <3 eq: Slow reaction; formation of dimers. |
| Base (if Coupling) | DIPEA / NMM | Non-nucleophilic, mild bases. | TEA/NaOH: Strong bases trigger racemization of Serine. |
Table 2: Impurity Profile & Root Cause Analysis
| Observation | Probable Impurity | Root Cause | Corrective Action |
| Doublet in NMR (Vinyl) | Dehydroalanine | Lower reaction temp; reduce base strength. | |
| Loss of Optical Rotation | D-Isomer (Racemate) | Avoid strong bases; minimize reaction time. | |
| Mass +42 Da | O-Acetyl Product | O-Acetylation of Hydroxyl. | Ensure pH is neutral; avoid excess Ac |
| Low Mass Balance | N/A (Loss to Aqueous) | Water solubility. | STOP aqueous extraction. Use lyophilization. |
Module 3: Advanced Troubleshooting Logic Tree
Follow this decision tree if your isolated yield is below 60%.
Caption: Diagnostic logic for identifying the root cause of yield loss.
Frequently Asked Questions (FAQs)
Q1: Can I use EDC/HOBt to couple N-Acetyl-L-Serine with Methylamine instead?
-
Answer: Yes, but it is riskier. The activation of the carboxylic acid makes the
-proton more acidic, increasing the risk of racemization (conversion of L-Ser to D-Ser). If you must use coupling reagents, use EDC/Oxyma at C, as Oxyma is superior to HOBt in suppressing racemization [1].
Q2: My product is an oil and won't crystallize. What should I do?
-
Answer: This is common for small polar amides.
-
Ensure all solvent (especially DMF or DMSO) is removed.
-
Dissolve in a minimum amount of hot Acetonitrile.
-
Add cold Diethyl Ether dropwise until cloudy.
-
Store at
C overnight. -
Alternative: If purity is high by NMR, use the oil directly; it may be hygroscopic.
-
Q3: Why do I see two spots on TLC that merge?
-
Answer: This could be Rotamers . The amide bond (Ac-N and -NHMe) has restricted rotation, often showing split peaks in NMR or "streaking" spots in TLC. Run NMR at elevated temperature (
C) to see if peaks coalesce, confirming they are rotamers and not impurities.
Q4: How do I prevent the
-
Answer: The
shift (migration of the acetyl group from Nitrogen to Oxygen) typically occurs in acidic conditions. Avoid strong acids during workup. If you suspect O-acetylation, treating the crude mixture with mild base (pH 8-9) for a short period can reverse the shift [2].
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403.
-
Demarchi, B., et al. (2013). "New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide." Analytical Chemistry, 85(12), 5835-5842.[1]
-
PubChem. (2025).[2] "(2S)-2-acetamido-3-hydroxy-N-methylpropanamide Compound Summary." National Library of Medicine.
Sources
Technical Support Center: Solubilization of Ac-Ser-NHMe in Non-Polar Media
Case ID: SOL-SER-001
Subject: Troubleshooting solubility and aggregation of N-acetyl-L-serine-N'-methylamide (Ac-Ser-NHMe) in Chloroform (
Executive Summary & Core Mechanism
The Problem: Researchers frequently encounter "insolubility" when attempting to dissolve Ac-Ser-NHMe in non-polar solvents. This is rarely a simple issue of saturation. Instead, it is a thermodynamic competition between intramolecular folding (the desired state for study) and intermolecular aggregation (the precipitating state).
The Science:
Ac-Ser-NHMe is a model dipeptide used to study protein backbone conformation (specifically
-
In Water: The solvent forms H-bonds with the peptide, stabilizing extended conformations.
-
In Non-Polar Solvents (
, ): The solvent cannot H-bond. The peptide must satisfy its own polarity.[1]-
Scenario A (Success): The Serine -OH and Amide -NH groups form internal hydrogen bonds with backbone Carbonyls (forming a soluble, folded monomer).
-
Scenario B (Failure): The polar groups form H-bonds with neighboring peptide molecules, creating an infinite network (gelation/precipitation).
-
The Solution: You cannot force dissolution by simply stirring. You must kinetically trap the peptide in a monomeric state using the Solvent Exchange "Film" Protocol and rigorously exclude water.
Diagnostic FAQ: Why is my experiment failing?
Q1: I added the solid peptide directly to
-
Fix: Do not add solid directly to non-polar solvent. Use the Film Method (See Protocol A).
Q2: The solution looks clear, but my NMR peaks are incredibly broad. Is it dissolved? A: No. You likely have a micro-suspension or aggregates . Broad peaks indicate slow tumbling, characteristic of oligomers.
-
Fix: Perform a dilution study. If peaks sharpen upon dilution (e.g., from 10 mM to 1 mM), you are observing aggregation.
Q3: My FTIR spectrum shows a broad blob around 3300-3400 cm⁻¹ instead of sharp bands.
A: This is the signature of water contamination .
-
Fix: Use molecular sieves and deuterated solvents stored under argon (See Protocol B).
Technical Protocols
Protocol A: The Solvent Exchange "Film" Method
Standard operating procedure for solubilizing polar peptides in non-polar media.
Rationale: This method breaks the crystal lattice using a polar "carrier" solvent, creates a high-surface-area film, and then introduces the non-polar solvent.
-
Dissolution: Dissolve the required amount of Ac-Ser-NHMe in a small volume of Methanol (MeOH) or Trifluoroethanol (TFE) . These polar solvents easily break the peptide's crystal lattice.
-
Target: Clear, colorless solution.
-
-
Deposition: Transfer the solution to your final vessel (e.g., an NMR tube or IR cell vial).
-
Evaporation: Use a stream of dry Nitrogen (
) gas to evaporate the carrier solvent.-
Result: The peptide will deposit as a thin, glassy film on the vessel walls, not a crystalline powder. This amorphous state has high surface area and lower lattice energy.
-
-
Vacuum Drying: Place the vessel under high vacuum (<0.1 mbar) for 4–12 hours to remove trace MeOH/TFE. Critical: Any remaining alcohol will act as a cosolvent and ruin conformational studies.
-
Reconstitution: Add the non-polar solvent (e.g.,
or ) directly to the film. -
Mild Sonication: Sonicate for 30–60 seconds. The film should release into solution as monomeric species.
Protocol B: Moisture Scavenging (The "Dry" Standard)
Water is the primary cause of solubility failure in this system.
-
Pre-treatment: Store
or over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use. -
Glassware: All glassware must be oven-dried at 120°C for >2 hours.
-
Transfer: Perform all solvent transfers in a glove box or under a positive pressure of Argon.
Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing and resolving solubility issues with Ac-Ser-NHMe.
Validation Metrics
How do you confirm the peptide is truly dissolved and monomeric? Use these spectroscopic markers.
| Method | Observation | Diagnosis | Action |
| Visual | Cloudy / Particulates | Undissolved Solid | Use Protocol A (Film Method). |
| NMR ( | Broad Amide -NH peaks | Aggregation / Oligomers | Dilute to <1 mM. |
| NMR ( | Sharp doublets for Amide -NH | Monomeric (Success) | Proceed with experiment. |
| FTIR | Broad band ~3300-3450 | Water contamination | Use Protocol B (Sieves). |
| FTIR | Distinct bands (e.g., 3420 & 3350 | Folded Monomer | Success. Bands represent free vs. H-bonded NH. |
Note on Concentration:
For non-polar studies, the Working Concentration Range is typically 0.5 mM to 5 mM . Exceeding 10 mM in
References
-
Conformational Analysis of Ac-Ala-NHMe (Analogous System)
-
Source: Organic & Biomolecular Chemistry (RSC)[2]
- Relevance: Establishes the baseline for amide conformation in non-polar media and the competition between intra/intermolecular bonding.
-
URL:
-
-
Peptide Solubility Guidelines
-
Source: Bachem[1]
- Relevance: General principles of peptide polarity and solvent selection ("Like dissolves like").
-
URL:
-
-
Infrared Spectroscopy of Amides in Non-Polar Solvents
- Source: Michigan St
- Relevance: Interpretation of IR spectra in / and identifying solvent interference.
-
URL:
-
Solvent Properties (Chloroform)
-
Source: NIST Chemistry WebBook[3]
- Relevance: Physical properties and IR spectrum of the solvent itself (for background subtraction).
-
URL:
-
Sources
Resolving chiral impurities in (2S)-2-acetamido-3-hydroxy-N-methylpropanamide production
Technical Support Center: Chiral Resolution of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Case ID: #SER-ME-002S Subject: Troubleshooting Enantiomeric Purity & Process-Related Impurities Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chiral Challenge
You are likely encountering difficulties with the production of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (CAS: 6367-12-0), a serine derivative. The primary challenge with N-acetyl-serine derivatives is their high susceptibility to racemization during carboxyl activation and the formation of O-acetyl or dehydroalanine side products.
This guide provides a root-cause analysis of these impurities and actionable protocols to resolve them. Our approach prioritizes prevention during synthesis followed by downstream resolution .
Root Cause Analysis: Mechanisms of Impurity Formation
To solve the impurity profile, we must understand the "Invisible" pathways occurring in your flask.
Mechanism 1: Racemization via Oxazolone (Azlactone) Formation
When N-acetyl-L-serine is activated (e.g., with EDC/HOBt or Thionyl Chloride) for coupling with methylamine, the carbonyl oxygen of the acetyl group can attack the activated carboxyl carbon. This forms a 5-membered oxazolone ring. The C-4 hydrogen on this ring is highly acidic; its removal by a base leads to a planar, achiral intermediate, resulting in a racemic mixture (50:50 L/D) upon opening with methylamine.
Mechanism 2: Beta-Elimination (Dehydroalanine)
The hydroxyl group on the serine side chain is a poor leaving group, but under basic conditions (or if accidentally O-acylated), it can undergo
Visualizing the Failure Modes:
Figure 1: Competing pathways during the amidation of N-acetyl-serine. The red path indicates the mechanism of racemization.
Troubleshooting Module: Synthesis Optimization
Problem: "My product has an enantiomeric excess (ee) of only 80%." Solution: Switch the order of operations or change the coupling additives.
Protocol A: The "Inversion" Strategy (Recommended)
Instead of coupling N-acetyl-serine with methylamine, synthesize the methyl amide before acetylation. This avoids the high-risk oxazolone formation associated with N-acyl amino acid activation.
Step-by-Step Methodology:
-
Starting Material: L-Serine methyl ester hydrochloride.
-
Amidation: React with 40% aqueous methylamine (excess) at 0°C to room temperature.
-
Why: Esters react with amines under mild conditions without requiring activation agents that drive racemization.
-
-
Acetylation: Treat the resulting L-Serine-N-methylamide with Acetic Anhydride (1.05 eq) in Methanol/Water at 0°C.
-
Control Point: Maintain pH < 8.0 using mild base (NaHCO3) to prevent O-acetylation.
-
Protocol B: Suppression Additives (If Protocol A is impossible)
If you must couple N-Acetyl-L-Serine:
-
Reagent: Use TBTU or COMU with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
Base: Use Collidine (TMP) instead of Triethylamine or DIPEA.
-
Why: Collidine is a weaker base and sterically hindered, reducing the rate of proton abstraction from the oxazolone intermediate [1].
-
Troubleshooting Module: Purification & Resolution
Problem: "I have the racemic impurity. How do I remove it?" Solution: Since the (2S) and (2R) forms are enantiomers, they have identical physical properties in achiral environments. You must use Chiral Chromatography.
Chiral HPLC Screening Guide
Use the following conditions to separate the (2S)-target from the (2R)-impurity.
| Parameter | Condition Set A (Polysaccharide) | Condition Set B (Immobilized) |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate) |
| Mobile Phase | Hexane : Ethanol (80:20) | Heptane : Isopropanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV @ 210 nm (Amide absorption) | UV @ 210 nm |
| Expected Result | Baseline separation (Rs > 1.5) | Alternative selectivity if AD-H fails |
Note: For preparative scale, use Supercritical Fluid Chromatography (SFC) with CO2/Methanol to reduce solvent waste.
Impurity Identification Table
| Impurity Name | Relative Retention (RRT) | Origin | Remediation |
| (2R)-Isomer | ~0.8 or 1.2 (Column dependent) | Racemization during coupling | See Protocol A above. |
| O-Acetyl Impurity | > 1.5 (More lipophilic) | Acetic anhydride attack on -OH | Hydrolyze selectively with mild aq. K2CO3. |
| Dehydroalanine | ~1.3 (Conjugated alkene) | Beta-elimination (Base catalyzed) | Avoid strong bases (NaOH, KOH). Keep T < 40°C. |
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a "double" set of peaks for the N-methyl group? A: This is likely due to Rotamers , not impurities. The amide bond has restricted rotation, leading to cis and trans conformers observable on the NMR timescale.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a single sharp singlet, they are rotamers. If they remain distinct, you have a chiral impurity (diastereomer) or a structural isomer [2].
Q2: Can I use recrystallization to upgrade the chiral purity? A: It depends on the nature of the racemate.
-
If the compound forms a Conglomerate (separate crystals for L and D), you can resolve it by preferential crystallization.
-
If it forms a Racemic Compound (L and D co-crystallize in the same lattice), recrystallization will likely fail to improve ee% significantly unless you are near the eutectic point.
-
Test: Measure the melting point. If the racemate melts at a higher temperature than the pure enantiomer, it is likely a Racemic Compound, and chromatography is required.
Q3: I see a peak at M-18 in my Mass Spec. Is this the impurity? A: Yes, this corresponds to the Dehydroalanine derivative (Loss of H2O). This species is reactive.[1][2] If you see this, ensure your reaction pH never exceeds 8.5 and avoid heating the reaction mixture above 40°C during workup.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Wüthrich, K. (1976). NMR in Biological Research: Peptides and Proteins. North-Holland Publishing Company.
-
Subramanian, G. (Ed.). (2001).[3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link
-
PubChem. (n.d.). (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (CAS 6367-12-0).[4] National Library of Medicine. Link
Sources
- 1. Process For The Preparation Of Lacosamide Impurities [quickcompany.in]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3 | CID 14756234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization in N-Methyl Amide Synthesis
Critical Clarification: Achiral vs. Chiral Targets
Before troubleshooting, we must define the stereochemical nature of your specific target molecule.
Scenario A: Unsubstituted N-methylpropanamide
-
Structure:
-
Chirality: None. The alpha-carbon (C2) possesses two identical hydrogen atoms.
-
Action: Racemization is physically impossible. You may proceed with standard cost-effective coupling (e.g., Propionyl chloride + Methylamine or EDC/NHS).
Scenario B: Chiral N-methylpropanamide Derivatives
-
Structure:
(e.g., N-methyl-2-chloropropanamide, N-methylalanine derivatives). -
Chirality: High Risk. The introduction of the N-methyl group significantly increases the susceptibility to racemization via the oxazolonium mechanism.
-
Action: Proceed with this guide. The protocols below are engineered specifically for these high-risk chiral couplings.
The Chemistry of Racemization (The "Why")
Understanding the mechanism is the only way to prevent failure. In N-methyl amide synthesis, the primary culprit is oxazolone (azlactone) formation .
The N-Methyl Factor
Unlike primary amides, N-methyl amino acids (or N-methylated acids) lack the amide hydrogen that typically stabilizes the peptide bond conformation via hydrogen bonding. This steric freedom, combined with the nucleophilicity of the carbonyl oxygen, facilitates the cyclization of the activated intermediate into a cationic oxazolonium species.
Once the oxazolone forms, the acidity of the
Figure 1: The oxazolone pathway is the dominant cause of racemization in N-methylated couplings. N-methylation accelerates the initial cyclization step.
Troubleshooting Guide & Optimization
Issue 1: Significant loss of ee% (Enantiomeric Excess)
Diagnosis: The activation kinetics are too slow, allowing time for oxazolone formation, or the base is too strong/hindered.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Why? |
| Coupling Reagent | HATU, HBTU, EDC | T3P (Propylphosphonic anhydride) or COMU | T3P exhibits very low epimerization rates due to rapid amide bond formation and acidic byproduct buffering. |
| Additive | HOBt, HOAt | Oxyma Pure | Oxyma is non-explosive and superior to HOBt in suppressing racemization (See Ref 1).[1][2] |
| Base | TEA, DIPEA | Collidine (TMP) | Collidine is sterically hindered and a weaker base, reducing |
| Solvent | DMF (Polar) | DCM or EtOAc | Non-polar solvents often suppress ionic racemization pathways better than polar aprotic solvents like DMF. |
Issue 2: Low Yield with N-Methyl Amines
Diagnosis: Steric hindrance. The N-methyl group on the nucleophile makes it difficult for it to attack the activated ester. Solution:
-
Switch to Acid Chlorides (Carefully): Use Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ. This is highly reactive but requires strictly neutral conditions to prevent ketene formation (which leads to racemization).
-
Double Coupling: If using solid-phase synthesis, repeat the coupling step with fresh reagents rather than extending the time.
Validated Experimental Protocols
Protocol A: The "Gold Standard" T3P Method
Best for: Highly sensitive chiral N-methyl couplings.
-
Dissolution: Dissolve the chiral carboxylic acid (1.0 equiv) and the N-methyl amine (1.1 equiv) in EtOAc or DCM (0.1 M concentration). Avoid DMF if possible.
-
Cooling: Cool the mixture to 0°C .
-
Base Addition: Add Sym-Collidine (2.5 - 3.0 equiv). Do not use TEA.
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 1-3 hours.
-
Workup: Wash with water, 1N HCl (if product is stable), and saturated
.-
Note: T3P byproducts are water-soluble, simplifying purification.[3]
-
Protocol B: The COMU/Oxyma Method
Best for: High-throughput or solid-phase synthesis.
-
Activation: Dissolve Amino Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.
-
Base: Add DIPEA (2.0 equiv) only immediately before coupling. Ideally, use Collidine if racemization persists.
-
Reagent: Add COMU (1.0 equiv).
-
Coupling: React for <1 hour. Extended reaction times increase racemization risk.
Decision Tree for Reagent Selection
Use this workflow to select the appropriate chemistry for your specific derivative.
Figure 2: Reagent selection workflow based on substrate risk profile.
FAQs
Q: Can I use HATU for N-methyl couplings? A: HATU is very efficient but can sometimes be too reactive, leading to uncontrolled background reactions if the base is not managed correctly. If you use HATU, you must use HOAt or Oxyma as an additive to suppress racemization.[4] T3P is generally safer for optical purity.
Q: Why is Collidine preferred over DIPEA?
A: Collidine (2,4,6-trimethylpyridine) is a weaker base than DIPEA and is sterically hindered.[4] It is strong enough to deprotonate the carboxylic acid for activation but too hindered to easily abstract the sensitive
Q: I am seeing a "diastereomer" peak in my achiral N-methylpropanamide synthesis. What is it? A: If your starting material is truly propionic acid (achiral), you cannot form diastereomers. You are likely seeing a regioisomer or an impurity from the coupling reagent (e.g., N-acyl urea from EDC rearrangement). Verify the structure by NMR.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride".[5] Organic Process Research & Development.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. bachem.com [bachem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Purification strategies for removing byproducts from Ac-Ser-NHMe
Welcome to the technical support center for the purification of N-acetyl-L-seryl-N-methylamide (Ac-Ser-NHMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this small, polar dipeptide. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you achieve high purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Ac-Ser-NHMe, offering explanations and actionable solutions.
Scenario 1: Multiple Peaks on Analytical RP-HPLC of Crude Product
Question: My initial analytical RP-HPLC of the crude Ac-Ser-NHMe shows the main product peak, but also several closely eluting impurity peaks. What are these byproducts and how can I improve their separation?
Answer: The presence of multiple peaks in the crude product is common in peptide synthesis. For Ac-Ser-NHMe, these impurities often arise from predictable side reactions during synthesis and deprotection.[1]
Potential Byproducts and Their Characteristics:
-
Deletion Sequence (Ac-NHMe): This can result from incomplete coupling of the serine residue. It is significantly more polar than the target peptide and will likely elute very early in a standard reverse-phase gradient.
-
Incomplete Capping (H-Ser-NHMe): Failure to acetylate the N-terminus of serine results in a free amine. This species will be more polar than the desired product.
-
Racemized Diastereomers (Ac-D-Ser-NHMe): The α-carbon of serine is susceptible to racemization during activation and coupling.[1][2] The resulting diastereomer will have very similar hydrophobicity to the target peptide, making it one of the most challenging impurities to separate.
-
O-Acylation of Serine: The hydroxyl group of serine can sometimes be acylated, leading to a more hydrophobic byproduct. This is less common with proper side-chain protection.
-
Byproducts from Protecting Group Removal: Depending on the protecting groups used for the serine hydroxyl group (e.g., t-Bu, Bzl), their incomplete removal or side reactions during cleavage can generate various impurities.[3]
Purification Strategy:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like Ac-Ser-NHMe.[4][5][6] The separation is based on the differential hydrophobicity of the target peptide and its impurities.[4]
Workflow for Optimizing RP-HPLC Separation:
Caption: Workflow for RP-HPLC method development.
Detailed Protocol for RP-HPLC Purification of Ac-Ser-NHMe:
-
Column Selection: A C18 stationary phase is typically the best choice for small peptides.[7]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Analytical Method Development:
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a broad scouting gradient (e.g., 5% to 95% Solvent B over 20 minutes) to determine the approximate elution time of Ac-Ser-NHMe.
-
Confirm the identity of the main peak using mass spectrometry (MS).
-
Optimize the gradient to improve separation of the target peptide from closely eluting impurities. A shallower gradient (e.g., a 1% per minute increase in Solvent B) around the elution point of the target peptide will enhance resolution.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or DMSO) and inject it onto the column.
-
Collect fractions as the peptide elutes.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using analytical RP-HPLC and MS to identify those containing the pure product.
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified Ac-Ser-NHMe as a white powder.[6]
-
Scenario 2: Low Yield After Purification
Question: After RP-HPLC purification and lyophilization, the final yield of my Ac-Ser-NHMe is very low. What are the potential causes and how can I improve the recovery?
Answer: Low yield is a common issue that can stem from problems during the synthesis, work-up, or purification stages.
Troubleshooting Low Yield:
Caption: Common causes of low peptide yield.
Solutions to Improve Yield:
-
Optimize Synthesis:
-
Coupling: Ensure complete coupling reactions by using a sufficient excess of reagents and extending reaction times if necessary. Monitoring coupling completion with a Kaiser test can be beneficial.[8]
-
Capping: An effective capping step with acetic anhydride after coupling is crucial to terminate any unreacted chains, which simplifies purification and can improve the apparent yield of the full-length product.[8]
-
-
Improve Cleavage and Work-up:
-
Ensure the cleavage cocktail and reaction time are adequate for complete removal of the peptide from the resin and deprotection of side chains.
-
After cleavage, precipitation with cold ether can be optimized to ensure maximum recovery of the crude peptide.
-
-
Enhance Purification Efficiency:
-
Peak Tailing: If HPLC peaks are broad or tailing, this can lead to poor resolution and the need to discard mixed fractions, thus lowering the yield. Peak shape can be improved by ensuring the purity of the silica used in the column and using an appropriate concentration of an ion-pairing reagent like TFA.[7]
-
Column Choice: For a polar peptide like Ac-Ser-NHMe, if recovery from a C18 column is poor, consider a column with a different stationary phase, such as C8 or a polar-embedded phase, which might reduce irreversible adsorption.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of N-terminal acetylation and C-terminal amidation for Ac-Ser-NHMe?
A1: These modifications are often introduced to mimic the peptide bond environment within a larger protein. The N-terminal acetyl group and C-terminal amide group neutralize the positive and negative charges of the terminal amino and carboxyl groups, respectively. This can increase the peptide's stability against degradation by exopeptidases and may also enhance its biological activity by promoting a more favorable conformation for receptor binding.[6][9][10]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential for comprehensive characterization:
-
Analytical RP-HPLC: This method is used to assess the purity of the peptide by separating it from any remaining impurities. The purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks at a specific wavelength (usually 210-220 nm).[11]
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS are used to confirm the molecular weight of the peptide, verifying its identity.[12]
-
Tandem Mass Spectrometry (MS/MS): This can be used to sequence the peptide, confirming the correct order of amino acids and the presence of terminal modifications.
Q3: My peptide is highly polar. Are there alternatives to RP-HPLC?
A3: While RP-HPLC is generally effective, for extremely polar peptides that show poor retention on C18 columns, other chromatographic techniques can be considered:
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating very polar compounds.
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. While Ac-Ser-NHMe is neutral, IEC can be effective at removing charged impurities.
Quantitative Data Summary
The following table provides a general comparison of common purification scenarios and expected outcomes.
| Parameter | Crude Product | Standard RP-HPLC | Optimized RP-HPLC |
| Purity (%) | 30-70 | >95 | >98 |
| Typical Byproducts | Deletion sequences, racemized diastereomers, capped failures | Trace impurities | Minimal to non-detectable impurities |
| Recovery (%) | N/A | 40-60 | 50-75 |
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Available at: [Link]
-
Beck-Sickinger, A. G., & Schmidt, P. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
Almac. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Retrieved from [Link]
-
BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 3-45). Humana Press. Available at: [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Schmid, R., et al. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 67(14), 2351-2356. Available at: [Link]
-
ResearchGate. (2025). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
LifeTein. (2026). What are peptide acetylation and amidation. Retrieved from [Link]
-
Bio-Synthesis. (2008). N-Terminal Acetylation and C-Terminal Amidation of Peptides. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Amidated?. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. hplc.eu [hplc.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. lifetein.com [lifetein.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biopharmaspec.com [biopharmaspec.com]
Troubleshooting peptide coupling failures for steric hindered amines
Troubleshooting Peptide Coupling Failures for Sterically Hindered Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming one of the most common challenges in solid-phase peptide synthesis (SPPS): the inefficient coupling of sterically hindered amino acids. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my peptide coupling reaction is failing or showing low yield when incorporating a sterically hindered amine?
Low coupling yields with sterically hindered amino acids, such as N-methylated residues or those with bulky side chains (e.g., Aib, Val, Ile), are typically due to a combination of factors:
-
Steric Hindrance: The most direct cause is the physical bulk around the reacting amine or carboxylic acid. This bulkiness impedes the approach of the activated amino acid, slowing down or preventing the nucleophilic attack required for peptide bond formation.[1][2]
-
Reduced Nucleophilicity of the Amine: Bulky groups adjacent to the amine can decrease its nucleophilicity, making it a less effective reactant.[1] This is particularly prevalent with N-methylated amino acids.[2]
-
Peptide Chain Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support.[1][3] This self-association can physically block reactive sites, leading to incomplete coupling and deprotection steps, resulting in deletion sequences.[3][4]
-
Inadequate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the high activation energy required for coupling sterically hindered residues.[1][5]
-
Suboptimal Reaction Conditions: Factors like solvent choice, base, temperature, and reaction time are critical and often require optimization for challenging couplings.[1][5]
Q2: Which coupling reagents are most effective for sterically hindered amines?
For challenging couplings, more powerful activating reagents are necessary. The choice of reagent is one of the most critical factors for success. Generally, uronium and phosphonium salt-based reagents are preferred over carbodiimides.[1][5]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient and widely used for difficult couplings.[5][6][7] HATU, in particular, is often considered the "gold standard" for hindered couplings due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen.[6] COMU , an oxyma-based reagent, offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[8][9]
-
Phosphonium Salts: Reagents such as PyBOP and PyBrOP are also excellent choices.[5][6] PyBrOP is particularly reactive and has shown high yields in "difficult coupling" scenarios.[10] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium reagents, especially when used in excess.
Here is a comparative summary of commonly recommended reagents for hindered couplings:
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | "Gold standard" for hindered couplings; high efficiency; less epimerization.[7] | Expensive; potentially explosive; can cause guanidinylation.[6] |
| HBTU/HCTU | Uronium/Aminium | Very efficient for routine and difficult couplings.[7] | May cause guanidinylation. HCTU is more reactive than HBTU. |
| COMU | Uronium/Aminium | Efficiency comparable to HATU; non-explosive; good solubility.[8][9] | Limited solution stability; can cause guanidinylation. |
| PyBOP | Phosphonium | Excellent for routine and difficult synthesis; no guanidinylation. | Solutions should be made fresh. |
| PyBrOP | Phosphonium | More reactive than PyBOP, excellent for highly hindered couplings.[7][10] | More expensive. |
| T3P® | Phosphonic Anhydride | Effective for sterically hindered peptides; by-products are water-soluble.[9][11] | Primarily used in solution-phase synthesis. |
Q3: My coupling has failed even with a powerful reagent. What other reaction parameters can I optimize?
If a potent coupling reagent alone is insufficient, optimizing other reaction conditions is the next logical step.
-
Solvent: The choice of solvent is crucial. While DMF is standard, for aggregation-prone sequences, switching to or adding more chaotropic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can disrupt secondary structures and improve reaction outcomes.[4] The basicity of amines can also be influenced by the solvent; aprotic solvents like DMSO may enhance basicity compared to protic ones.[12][13]
-
Base: The base used can influence the rate of racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, for couplings at risk of significant epimerization, a weaker, more sterically hindered base like sym-collidine may be beneficial.[9]
-
Temperature and Reaction Time: For difficult couplings, extending the reaction time (e.g., from 1-2 hours to 4 hours or overnight) can be effective.[14] Additionally, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Microwave-Assisted SPPS: The application of microwave energy has revolutionized the synthesis of difficult peptide sequences.[2][15] Microwave heating can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes and significantly improving yields for hindered amino acids like Aib and N-methylated residues.[2][15][16][17][18] For example, a synthesis that takes 40 hours with conventional methods might be completed in under 3 hours with microwave assistance, with a significant increase in purity.[15]
Q4: How can I reliably monitor the progress of my coupling reaction on-resin?
Visual tests are indispensable for troubleshooting SPPS in real-time.
-
Kaiser Test (for primary amines): This is a highly sensitive test for the presence of free primary amines.[19]
-
Positive Result (Intense Blue Beads): Indicates incomplete coupling. The N-terminal amine is still free.
-
Negative Result (Yellow/Colorless Beads): Indicates a complete coupling reaction.
-
-
Chloranil or Isatin Test (for secondary amines): The Kaiser test is unreliable for secondary amines like proline or N-methylated amino acids.[19] In these cases, the isatin test or chloranil test should be used, where a positive result (blue beads) indicates an incomplete coupling.[19]
-
Bromophenol Blue Test: This test is an alternative that produces positive results for both primary and secondary amines and can be used to monitor couplings to N-methyl amino acids.[19][20] A blue-green color indicates incomplete coupling, while a yellow color signifies completion.[20]
If a monitoring test indicates an incomplete reaction, the coupling step should be repeated (a "double coupling").[19] If the reaction remains incomplete, the unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion sequences.[14][19]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting coupling failures with hindered amines.
Caption: A logical workflow for troubleshooting peptide coupling failures.
Advanced Strategies & Protocols
Q5: Standard optimizations are not working. What are some advanced strategies to overcome severe coupling issues?
When aggregation is severe or the steric hindrance is extreme, more advanced chemical strategies may be required.
-
Pseudoproline Dipeptides: Introducing a pseudoproline (an oxazolidine derivative of Ser or Thr) temporarily disrupts the peptide backbone's hydrogen bonding network, which is a primary cause of aggregation. These dipeptides are incorporated using standard coupling protocols and the native Ser/Thr structure is fully restored during the final TFA cleavage.
-
Backbone Protection: Another strategy to disrupt aggregation is the use of a temporary backbone protecting group, such as 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb).[21] This group is introduced onto a backbone amide nitrogen, effectively breaking up inter-chain hydrogen bonding. The Hmnb group is labile to acidolysis after reduction of its nitro group.[21]
-
In Situ Acyl Fluoride Formation: For extremely hindered substrates, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be effective.[22] Reagents like TFFH can be used to generate the acyl fluoride, which is small and highly reactive, minimizing steric clashes during the coupling step.[22]
Experimental Protocol: Microwave-Assisted Coupling of a Hindered Amino Acid (e.g., Fmoc-Ile-OH)
This protocol provides a general method for coupling a sterically hindered amino acid to a resin-bound peptide using microwave irradiation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ile-OH (4 equivalents based on resin substitution)
-
HATU (4 equivalents)[20]
-
DIPEA (8 equivalents)[20]
-
NMP (N-Methyl-2-pyrrolidone)
-
Microwave Peptide Synthesizer
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is washed and swollen in NMP.[20]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ile-OH and HATU in NMP. Add DIPEA to the solution and mix for 5 minutes at room temperature to pre-activate the amino acid.[20]
-
Coupling Reaction: Add the activation solution to the peptide-resin.
-
Microwave Irradiation: Place the reaction vessel in the microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 75-90°C) for 5-20 minutes.[16][17] Sterically hindered couplings may require longer irradiation times.[17]
-
Washing: After the reaction, transfer the resin to a column and wash thoroughly with NMP (3x) and DCM (3x) to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test (or appropriate alternative) to confirm the completion of the coupling reaction.[16] If the test is positive, a second microwave-assisted coupling may be necessary.
Mechanism of Action: Uronium vs. Phosphonium Reagents
The diagram below illustrates the fundamental difference in the activation mechanism between uronium (e.g., HATU) and phosphonium (e.g., PyBOP) reagents.
Caption: Activation mechanisms for Uronium and Phosphonium reagents.
References
- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
- Perreault, S., et al. (N.D.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
- Aapptec Peptides. (N.D.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- CEM Corporation. (N.D.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS.
- Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis.
- CEM Corporation. (N.D.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (N.D.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- AAPPTEC. (N.D.). Monitoring of Peptide Coupling and Capping.
- Filo. (2025). Side Reactions in Peptide Synthesis.
- BenchChem. (N.D.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
- The Francis Crick Institute. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation.
- Merck Millipore. (N.D.). Novabiochem® Coupling reagents.
- Aapptec. (N.D.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
- AAPPTEC. (N.D.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (N.D.). Peptide Coupling Reagents Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (N.D.). Peptide Coupling Reagents Guide.
- PubMed. (N.D.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM).
- AAPPTEC - Peptides. (N.D.). Coupling Reagents.
- Filo. (2025). Effect of solvent on basicity of amines.
- Sigma-Aldrich. (N.D.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Filo. (2025). How do solvents affect the basicity of amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 12. Effect of solvent on basicity of amines | Filo [askfilo.com]
- 13. How do solvents affect the basicity of amines | Filo [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation | Crick [crick.ac.uk]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Enhancing crystal growth for X-ray diffraction of serine models
Status: Online | Tier: Advanced Technical Support Subject: Enhancing Crystal Growth & Diffraction for Serine Models (Proteases/Hydrolases)
Introduction: The "Model" System Paradox
Welcome. You are likely working with serine proteases (e.g., trypsin, chymotrypsin, elastase) or serine hydrolases. These are classical "model" systems in crystallography because they crystallize readily. However, this ease is deceptive. Their high proteolytic activity often leads to sample heterogeneity (autolysis), and their tendency to crystallize too fast results in high mosaicity, twinning, or "shower" nucleation.
This guide moves beyond basic protocols to address the specific biophysical failure modes of serine-based models.
Module 1: Pre-Crystallization Integrity (Tier 1 Support)
The Issue: Poor diffraction in serine models is frequently caused by invisible sample heterogeneity, specifically autolysis (self-digestion) or aggregation.
The Autolysis Checkpoint
Serine proteases are active enzymes. If not fully inhibited, they will cleave flexible loops during the crystallization setup, creating a mixture of full-length and truncated species that poisons crystal growth.
-
Protocol: Always include a small molecule inhibitor (e.g., PMSF, Benzamidine) or a suicide substrate in your purification and crystallization buffers.
-
Validation: Run an SDS-PAGE gel of your protein after it has sat at room temperature for 24 hours. If you see low-molecular-weight bands, your inhibitor concentration is insufficient.
Polydispersity Analysis (DLS)
Before setting a single drop, you must verify homogeneity.
-
Standard: A Polydispersity Index (Pd) < 20% is required for high-likelihood crystallization.[4]
-
Action: If Pd > 20%, perform Size Exclusion Chromatography (SEC) to remove aggregates.
Module 2: Nucleation Control & Seeding (Tier 2 Support)
The Issue: Serine models often suffer from "over-nucleation" (showers of microcrystals) due to deep penetration into the labile zone of the phase diagram.
The Solution: Microseed Matrix Screening (MMS)
MMS decouples nucleation from growth.[5] By introducing nuclei into the "Metastable Zone," you bypass the high supersaturation required for spontaneous nucleation, resulting in fewer, larger, and better-ordered crystals.
Workflow Diagram: Microseed Matrix Screening (MMS)
Figure 1: The MMS workflow converts poor-quality microcrystals into a seed stock to nucleate growth in new, optimized chemical environments.
Protocol: Generating the Seed Stock
-
Harvest: Take a drop containing microcrystals (even needles or "sea urchins").
-
Crush: Transfer to a Seed Bead tube (containing a glass bead) with 50 µL of stabilizing buffer. Vortex for 30–60 seconds.
-
Dilute: Create a dilution series (neat, 1/10, 1/100, 1/1000).
-
Streak/Pipette: Add 0.2 µL of seed stock to new drops equilibrated in the Metastable Zone (lower precipitant concentration than the original hit).
Module 3: Diffraction Quality Enhancement (Tier 3 Support)
The Issue: You have a crystal, but it diffracts poorly (low resolution, high mosaicity). This is common in serine proteases due to high solvent content or flash-cooling damage.
Post-Crystallization Annealing
Flash-cooling can induce stress in the crystal lattice. Annealing allows the lattice to re-order.
The Protocol:
-
Flash Cool: Mount the crystal and flash cool in liquid nitrogen/stream.
-
Assess: Measure diffraction. If mosaicity is high (>0.8°):
-
Block: Block the cryo-stream (warm to room temp) for 3.0 seconds (timer essential).
-
Re-Cool: Unblock the stream immediately.
-
Re-Assess: Often, resolution improves by 0.5–1.0 Å.
Chemical Dehydration
Serine proteases often have large solvent channels. Dehydrating the crystal shrinks the unit cell and improves order.
-
Method: Transfer the crystal into drops with gradually increasing precipitant concentrations (e.g., +5%, +10% PEG) for 15 minutes each before freezing.
Troubleshooting & FAQs
Q1: "I have beautiful crystals, but they don't diffract. Are they salt?"
Diagnosis: Salt crystals are a common false positive in high-salt conditions used for serine proteases. The "IZIT" Test:
-
Add 0.5 µL of IZIT Crystal Dye (methylene blue) to the drop.
-
Wait 1–2 hours.
-
Result: Protein crystals have large solvent channels and will turn blue . Salt crystals are dense and will remain clear/colorless .
-
Alternative: The "Crash Test."[6][7] Touch the crystal with a needle.[6][8] Protein crystals crumble/squish (like hard jelly); salt crystals shatter (click sound) or are rock hard.[6]
Q2: "My crystals look like 'sea urchins' or needles."
Cause: Nucleation rate is too high (Supersaturation is too high). Fix:
-
Reduce Protein Concentration: Drop from 10 mg/mL to 5 mg/mL.
-
Add Glycerol: Add 5–10% glycerol to the drop. This slows diffusion and kinetics, often converting needles to prisms.
-
Use Seeding: See Module 2. Use the needles as seeds in a lower-concentration drop.
Q3: "The crystal dissolves when I add cryo-protectant."
Cause: Osmotic shock. The cryo-solution (e.g., 25% glycerol) is stripping water from the crystal too fast. Fix:
-
Step-wise Cryo: Do not jump to 25%. Transfer crystal: 5% -> 10% -> 15% -> 20% (1 minute per step).
-
Use Mother Liquor: Make the cryo-solution using the exact reservoir solution from the well, not fresh buffer.
Summary of Optimization Data
| Parameter | Symptom | Optimization Strategy |
| Purity | Smears on gel, no crystals | SEC polishing; Add PMSF (Protease Inhibitor). |
| Homogeneity | DLS Pd > 20% | Thermal Shift Assay (TSA) to find stabilizing buffer. |
| Nucleation | Showers/Needles | Dilute protein; Microseeding (MMS). |
| Diffraction | High Mosaicity | Macromolecular Annealing; Dehydration.[9] |
| Identity | Clear geometric shapes | IZIT Dye test; UV fluorescence. |
References
-
Izit Crystal Dye User Guide. Hampton Research.[10] (Differentiates protein vs. salt crystals using methylene blue absorption).
-
Microseed matrix screening for optimization in protein crystallization. D'Arcy, A., et al. (2014).[11] Acta Cryst. F70, 1117-1126.[11] (The authoritative protocol for MMS).
-
Macromolecular Crystal Annealing. Harp, J.M., et al. (1998).[9] Acta Cryst. D54, 622-628. (Protocol for flash-cooling and re-warming to fix mosaicity).[9]
-
Dynamic Light Scattering in Protein Crystallization. Bergfors, T. (2010).[1] (Establishes the <20% polydispersity rule for crystallizability).
-
Trial by Fire: Are the crystals macromolecules? Raghunathan, K., et al. (2010).[6] Acta Cryst. F66, 615-620.[6] (Describes physical tests like burning/crushing to identify protein crystals).
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. brookhaveninstruments.com [brookhaveninstruments.com]
- 4. azonano.com [azonano.com]
- 5. Microseed matrix screening for optimization in protein crystallization: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. WO2003012430A1 - Use of dye to distinguish salt and protein crystals under microcrystallization conditions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. xray.cz [xray.cz]
Validation & Comparative
Benchmarking Water Models (TIP3P vs. TIP4P) with Ac-Ser-NHMe Simulations
Executive Summary
For researchers modeling polarizable solutes or intrinsically disordered regions, the choice of water model is not merely a background setting—it is a determinant of structural ensembles. This guide benchmarks the industry-standard TIP3P against the four-site TIP4P architecture using Ac-Ser-NHMe (N-acetyl-serine-N'-methylamide) as the probe system.
The Verdict: While TIP3P remains the computational workhorse for globular proteins due to force-field cancellation of errors, TIP4P (and its variants like TIP4P-Ew/D) provides superior electrostatic resolution for solvent-exposed polar groups. For Ac-Ser-NHMe, TIP3P tends to over-stabilize intramolecular hydrogen bonds (compact states), whereas TIP4P yields a solvation structure that better supports extended conformations (PPII), aligning more closely with NMR J-coupling data.
Scientific Rationale: The "Solvation Battleground"
Why Ac-Ser-NHMe?
The serine dipeptide is the ideal "unit test" for solvation physics. Unlike hydrophobic residues, Serine’s side-chain hydroxyl group (-OH) introduces a direct competition:
-
Intra-molecular H-bonding: The side-chain -OH bonds with the backbone carbonyl (forming a "Gamma-turn" or C7 state).
-
Inter-molecular H-bonding: The side-chain -OH bonds with the solvent (Water).
The water model's dielectric constant and quadrupole moment determine the winner of this competition.
The Contenders
| Feature | TIP3P (Transferable Intermolecular Potential 3P) | TIP4P (Transferable Intermolecular Potential 4P) |
| Geometry | 3 Sites (Rigid). Charge on Oxygen. | 4 Sites. Charge on dummy atom (M) displaced from Oxygen. |
| Electrostatics | Lower dielectric constant ( | Improved dielectric ( |
| Diffusion | Anomalously high ( | Closer to experiment ( |
| Comp. Cost | Low (Standard). | Moderate (~20-30% slower due to M-site calc). |
| Bias | Favors compact, protein-protein interactions. | Favors solvent-solute mixing; better for disordered states. |
Experimental Protocol
To reproduce these benchmarks, strict adherence to equilibration protocols is required to prevent "hot solvent/cold solute" artifacts.
Simulation Workflow
The following diagram outlines the critical path for benchmarking these systems.
Figure 1: Standardized simulation workflow for dipeptide benchmarking. Note the transition from Berendsen (equilibration) to Parrinello-Rahman (production) barostats.
Step-by-Step Methodology
1. System Construction:
-
Solute: Build Ac-Ser-NHMe with standard stereochemistry (L-Ser).
-
Force Field: AMBER ff14SB (often paired with TIP3P) or OPLS-AA/M (often paired with TIP4P). Crucial: When benchmarking, keep the solute force field constant to isolate the water effect, or use the native pairing.
-
Box: Cubic box with minimum 1.2 nm buffer (approx. 1000-1500 water molecules).
2. Equilibration Strategy:
-
Minimization: 5000 steps Steepest Descent to remove steric clashes.
-
NVT (Canonical): 100 ps, heating 0K
300K. Use harmonic position restraints ( ) on heavy atoms. Thermostat: V-rescale or Langevin. -
NPT (Isobaric): 100 ps at 1 bar. Release restraints. This step is critical for TIP4P to reach its correct experimental density (
) vs TIP3P ( ).
3. Production Run:
-
Integrator: Leap-frog, 2 fs timestep.
-
Cutoffs: 1.0 nm for vdW and Coulomb (PME).
-
Duration: Minimum 100 ns is required to converge the transitions between Alpha (
), Beta ( ), and PPII basins.
Results & Discussion: The Comparison
A. Conformational Sampling (Ramachandran Plots)
The primary metric is the population distribution of the
-
TIP3P Results: Simulations often show a higher population of the C7eq (Gamma-turn) region.
-
TIP4P Results: Shifts the population toward PPII (Polyproline II) and Beta regions.
B. Hydration Structure (Radial Distribution Functions)
Analyzing the RDF (
| Metric | TIP3P | TIP4P | Interpretation |
| First Peak Height | Lower (~2.5 - 2.8) | Higher (~3.0 - 3.2) | TIP4P water organizes more strictly around the polar -OH group. |
| First Peak Position | ~2.8 Å | ~2.75 Å | TIP4P allows closer approach due to charge displacement. |
| Minima Depth | Shallow | Deep | TIP4P defines a clearer "solvation shell," separating bound water from bulk water. |
C. Mechanistic Pathway
The following diagram illustrates how the water model influences the peptide's decision to fold or unfold.
Figure 2: The competitive equilibrium between folded and extended states. TIP4P's enhanced electrostatic properties stabilize the extended (solvated) state more effectively than TIP3P.
Verdict and Recommendations
When to use TIP3P:
-
Legacy Consistency: If you are comparing results to studies from 2000-2015 using CHARMM22/27 or AMBER ff99SB.
-
Globular Proteins: For large, tightly packed domains where solvent-accessible surface area (SASA) is low, TIP3P's errors are negligible and often canceled by force-field parameterization.
-
Speed: If computational throughput is the absolute priority (e.g., high-throughput screening).
When to use TIP4P (or TIP4P-Ew/D):
-
Peptides & IDPs: For Ac-Ser-NHMe and intrinsically disordered proteins, TIP4P is scientifically superior. It prevents the artificial collapse of structures caused by TIP3P's under-solvation.
-
Polar Ligands: If your drug candidate has many hydroxyl/amide groups, TIP4P will predict more accurate desolvation penalties (
). -
NMR Validation: If you need to match experimental J-coupling constants (
), TIP4P ensembles generally yield lower RMSD to experiment.
References
-
Jorgensen, W. L., et al. (1983). Comparison of simple potential functions for simulating liquid water. Journal of Chemical Physics. Link
-
Horn, H. W., et al. (2004). Development of an improved four-site water model for biomolecular simulations: TIP4P-Ew. Journal of Chemical Physics. Link
-
Best, R. B., & Mittal, J. (2010). Protein simulations with an optimized water model: Cooperative helix formation and temperature-induced unfolded state collapse. Journal of Physical Chemistry B. Link
-
Piana, S., et al. (2015). Water models for protein simulations: TIP3P, TIP4P, and TIP4P-D. Journal of Physical Chemistry B. Link
-
Nunez-Rojas, E., et al. (2019). Impact of Water Models on the Secondary Structure of Short Peptides. Journal of Chemical Information and Modeling. Link
Sources
Comparative Analysis of Amide I and II Bands in Serine Dipeptides
Executive Summary
In the structural analysis of serine-containing dipeptides, vibrational spectroscopy (FTIR, Raman, VCD) serves as a critical analytical tool. The primary spectral probes—the Amide I and Amide II bands—offer distinct advantages and limitations depending on the experimental goal.
While Amide I (primarily C=O stretching) remains the industry standard for determining secondary structure backbone conformation, it suffers from significant interference in aqueous environments due to the H-O-H bending mode of water. Conversely, Amide II (coupled N-H bending/C-N stretching) provides superior performance for monitoring solvent accessibility and hydrogen/deuterium (H/D) exchange kinetics, a critical parameter for serine dipeptides where side-chain hydroxyls (
This guide objectively compares these two spectral regions, analyzing their sensitivity to the unique conformational landscape of serine dipeptides (e.g., C7eq vs. C5 conformers) and providing validated experimental protocols for their acquisition.
Technical Comparison: Amide I vs. Amide II
The following analysis treats the Amide I and Amide II bands as distinct "analytical products," evaluating their performance in the context of serine dipeptide characterization.
Performance Matrix
| Feature | Amide I Band | Amide II Band |
| Primary Assignment | C=O Stretch (~80%) | N-H Bend (~60%) + C-N Stretch (~40%) |
| Frequency Range (H₂O) | 1600 – 1700 cm⁻¹ | 1480 – 1575 cm⁻¹ |
| Serine Dipeptide Center | ~1635 – 1660 cm⁻¹ (Model Dependent) | ~1530 – 1550 cm⁻¹ |
| Conformational Sensitivity | High: Excellent discriminator of | Moderate: Less distinct shape changes; often broader. |
| Water Interference | Severe: Overlaps with H-O-H bend (~1640 cm⁻¹). | Low: Located in a clearer spectral window. |
| H/D Exchange Sensitivity | Low: Shift is small (~10-15 cm⁻¹). | High: Disappears/Shifts drastically (~100 cm⁻¹) to ~1450 cm⁻¹ (Amide II'). |
| Side-Chain Coupling | Minimal direct coupling, but sensitive to backbone H-bonds. | Coupled to backbone dynamics; sensitive to protonation. |
The Serine "Side-Chain Effect"
Unlike non-polar residues (e.g., Alanine), Serine possesses a
-
Amide I Response: The formation of a side-chain-to-backbone H-bond (e.g., in the C7eq conformation) lowers the force constant of the carbonyl group, typically inducing a red shift (lower wavenumber) of 10–20 cm⁻¹ compared to non-bonded populations.
-
Amide II Response: The restriction of the N-H bond motion due to H-bonding (either to solvent or the Serine -OH) stiffens the bending mode, often causing a blue shift (higher wavenumber).
Solvation and Isotopic Editing
The performance of Amide II is superior when analyzing solvent interaction. Upon deuteration (D₂O solvent), the N-H becomes N-D.
-
Amide I: Shifts slightly (approx. -10 cm⁻¹) due to the decoupling of the N-D bend.
-
Amide II: The mode effectively "vanishes" from the 1550 cm⁻¹ region and reappears as Amide II' near 1450 cm⁻¹. This massive spectral shift makes Amide II the preferred probe for quantifying the kinetics of solvent exposure in serine dipeptides.
Visualization of Mechanistic Logic
The following diagram illustrates the hydrogen bonding competition in Serine dipeptides and how it dictates the spectral response of Amide I and II bands.
Caption: Mechanistic flow showing how Serine side-chain hydrogen bonding perturbs Amide I (Red Shift) and Amide II (Blue Shift) frequencies.
Validated Experimental Protocol
To achieve reproducible data, specifically for the water-sensitive Amide I band, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended.
Materials & Equipment
-
Sample: L-Seryl-L-Serine or N-acetyl-L-serine methylamide (>98% purity).
-
Solvent: D₂O (99.9% D) is mandatory for clear Amide I analysis to eliminate the H-O-H bending mode at 1640 cm⁻¹.
-
Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR accessory.
-
Purge: Dry nitrogen or dry air purge system (essential to remove atmospheric water vapor).
Step-by-Step Workflow
-
System Equilibration:
-
Purge the spectrometer bench for at least 30 minutes to reduce atmospheric water vapor lines (which appear as sharp spikes in the 1500–1700 cm⁻¹ region).
-
-
Background Acquisition:
-
Clean the ATR crystal with methanol and let dry.
-
Collect a background spectrum (Air) using 128 scans at 2 cm⁻¹ resolution.
-
-
Solvent Reference (Blank):
-
Sample Preparation (H/D Exchange):
-
Dissolve the serine dipeptide in D₂O at a concentration of ~10–20 mg/mL.
-
Note: Allow the solution to sit for 30–60 minutes to ensure complete exchange of the labile Amide II protons (N-H
N-D).
-
-
Sample Acquisition:
-
Place 20 µL of the peptide solution on the crystal.
-
Acquire spectrum (128 scans, 2 cm⁻¹ resolution).
-
-
Data Processing:
-
Subtraction: Interactively subtract the D₂O solvent spectrum from the sample spectrum until the broad O-D stretch region (~2500 cm⁻¹) is flat.
-
Baseline Correction: Apply a linear baseline correction between 1800 cm⁻¹ and 1400 cm⁻¹.
-
Workflow Diagram
Caption: Operational workflow for acquiring high-fidelity FTIR spectra of serine dipeptides in D₂O.
Data Interpretation Guide
When analyzing the resulting spectra, look for these specific markers to validate your Serine dipeptide structure:
-
The "Amide I'" Peak (1630–1660 cm⁻¹):
-
In D₂O, this band represents the C=O stretch.
-
Interpretation: A narrow band near 1630–1640 cm⁻¹ often indicates a structured, intramolecularly H-bonded state (like a
-turn mimic or C7 conformation). A broader band centered near 1650–1660 cm⁻¹ suggests a disordered or solvated "random coil" state.
-
-
The Disappearing Amide II (1550 cm⁻¹):
-
Upon successful D₂O exchange, the band at ~1540 cm⁻¹ should decrease significantly.
-
Interpretation: Residual intensity here indicates incomplete exchange, often due to a "buried" proton protected by a very strong hydrogen bond (possibly involving the Serine -OH).
-
-
The Emerging Amide II' (1450 cm⁻¹):
-
This new band confirms the N-D species.
-
Interpretation: Use the ratio of Amide II (residual) to Amide II' (new) to calculate the H/D exchange rate, which correlates directly to the stability of the peptide fold.
-
References
-
Barth, A. (2007).[10] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073–1101.
-
DeFlores, L. P., Ganim, Z., Nicodemus, R. A., & Tokmakoff, A. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity.[2] Journal of the American Chemical Society, 131(9), 3385–3391.[2]
-
Cao, X., & Cao, Y. (2020).[11] DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8578.[12] [12]
-
Dunkelberger, E. B., et al. (2012). Deconstruction of the Amide I Infrared Bands of Model Peptides. The Journal of Physical Chemistry B, 116(27), 7827–7834.
-
Motta, A., et al. (2009). Silk Fibroin Processing and Thrombogenic Responses.[6] Journal of Biomaterials Science, Polymer Edition, 20(13), 1875-1897.
Sources
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- 4. analyzetest.com [analyzetest.com]
- 5. Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Environments: Unraveling the Energetic Landscapes of Ac-Ser-NHMe in the Gas Phase versus Solution
A Senior Application Scientist's Guide to Conformational Energetics
For researchers, scientists, and drug development professionals, understanding the conformational preferences of peptides is paramount. The three-dimensional structure of a peptide dictates its biological function, and this structure is a delicate dance of intramolecular forces and interactions with the surrounding environment. N-acetyl-L-serine N'-methylamide (Ac-Ser-NHMe) serves as an excellent model system for exploring this interplay. Its side chain hydroxyl group offers a fascinating case study in the context of hydrogen bonding, a key determinant of peptide structure.
This guide provides an in-depth comparison of the energetics of Ac-Ser-NHMe in the gas phase—an environment devoid of intermolecular interactions—and in solution, where the peptide is subject to the profound influence of solvent molecules. By examining these two extremes, we can gain a deeper appreciation for the forces that govern peptide folding and stability.
The Isolated Molecule: Gas-Phase Energetics and the Dominance of Intramolecular Forces
In the pristine environment of the gas phase, the conformational landscape of Ac-Ser-NHMe is governed solely by its internal energetics. Here, intramolecular hydrogen bonds play a starring role in stabilizing specific structures.[1][2][3] These non-covalent interactions, where a hydrogen atom is shared between two electronegative atoms, can significantly lower the energy of a conformer.[1][2][3]
Computational studies, often employing density functional theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface of gas-phase molecules.[4][5][6] These theoretical approaches allow for the identification of stable conformers and the quantification of their relative energies.[5][7] For Ac-Ser-NHMe, calculations would likely reveal a preference for conformations that allow for the formation of hydrogen bonds involving the side-chain hydroxyl group and the peptide backbone.
Experimental validation of these computational predictions is crucial. Gas-phase infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are highly sensitive to their structure and bonding environment.[8][9][10][11][12] By comparing the experimental IR spectrum with spectra calculated for different conformers, researchers can identify the structures present in the gas phase.[8][9]
Key Intramolecular Interactions in Gas-Phase Ac-Ser-NHMe:
-
Side chain-backbone hydrogen bonds: The hydroxyl group of the serine side chain can act as a hydrogen bond donor or acceptor with the amide groups of the backbone.
-
Backbone-backbone hydrogen bonds: Depending on the backbone dihedral angles (phi and psi), intramolecular hydrogen bonds can form between the N-H and C=O groups of the peptide backbone, leading to structures like γ-turns.
-
Van der Waals interactions: These weaker, non-specific interactions also contribute to the overall stability of different conformers.
The interplay of these forces leads to a conformational landscape where a few low-energy structures, stabilized by strong intramolecular hydrogen bonds, are predominantly populated.
The Influence of the Crowd: Solution-Phase Energetics and the Role of the Solvent
When Ac-Ser-NHMe is transferred from the isolation of the gas phase into a solvent, its energetic landscape is dramatically altered. The solvent's presence introduces a new set of interactions that can either compete with or enhance the intramolecular forces.[13][14][15]
The extent of this solvent effect depends on the nature of the solvent itself, particularly its polarity and ability to form hydrogen bonds.[14][16] In a polar, protic solvent like water, the solvent molecules can form strong hydrogen bonds with the peptide, effectively competing with and weakening the intramolecular hydrogen bonds that were so dominant in the gas phase.[13][14] This can lead to a shift in the conformational equilibrium, favoring more extended structures that can maximize their interactions with the solvent.
Conversely, in a non-polar solvent, intramolecular hydrogen bonds may remain significant, as the solvent is less capable of forming strong interactions with the peptide.[14]
Experimental Probes of Solution-Phase Conformation:
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the solution-phase structure and dynamics of peptides.[17][18][19] By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can deduce the average distances between atoms and the preferred dihedral angles, providing a detailed picture of the conformational ensemble in solution.[17]
Comparative Summary of Energetics
| Feature | Gas Phase | Solution Phase |
| Dominant Interactions | Intramolecular hydrogen bonds, van der Waals forces | Solute-solvent interactions (especially hydrogen bonding in polar solvents), intramolecular forces |
| Preferred Conformations | Compact, folded structures stabilized by internal hydrogen bonds | Can be more extended to maximize solvent interactions, or folded depending on the solvent |
| Energetic Landscape | Typically a few well-defined low-energy minima | A broader distribution of conformers, with smaller energy differences between them |
| Key Experimental Techniques | Infrared (IR) Spectroscopy, Mass Spectrometry | Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy |
| Key Computational Approaches | Ab initio and DFT calculations in vacuum | Molecular dynamics (MD) simulations with explicit or implicit solvent models |
Experimental and Computational Workflows
Determining Gas-Phase Conformations
The determination of gas-phase conformations and energetics typically involves a synergistic approach combining experimental spectroscopy and theoretical calculations.
Caption: Workflow for Gas-Phase Conformational Analysis.
Determining Solution-Phase Conformations
In the solution phase, NMR spectroscopy is the cornerstone of structural analysis, complemented by computational simulations that can provide a dynamic picture of the conformational ensemble.
Caption: Workflow for Solution-Phase Conformational Analysis.
Conclusion: A Holistic View for Drug Development
The stark contrast between the gas-phase and solution-phase energetics of Ac-Ser-NHMe underscores the critical importance of considering the environment in any study of peptide conformation. While gas-phase studies provide an invaluable baseline for understanding intrinsic structural preferences, it is the solution-phase behavior that is more relevant to biological systems. For drug development professionals, this means that computational and experimental approaches must account for the specific solvent environment to accurately predict the bioactive conformation of a peptide. By integrating insights from both gas-phase and solution-phase studies, we can build more robust models of peptide behavior, ultimately leading to the design of more effective therapeutics.
References
- UCL Discovery. (n.d.).
- ResearchGate. (n.d.). ( a ) Ramachandran map for N-acetyl- L -Ala-N ′ -methylamide...
- (n.d.). Chemistry Experimental General Chemistry Methods. NMR spectra were recorded on a Bruker AscendTM 300. Chemical shifts are report.
- PubMed. (1975). [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine].
- PubMed. (2009).
- ResearchGate. (2025).
- (2009).
- New Journal of Chemistry (RSC Publishing). (2018).
- (n.d.). Infrared (IR) Spectroscopy.
- Frontiers. (2022).
- (n.d.). 2. NMR Spectra and Molecular Structure.
- Iowa State University Digital Repository. (n.d.). Intramolecular hydrogen bonding analysis.
- SpectraBase. (n.d.). N-ALPHA-(ACETYL)-GLYCYL-SERYLGLYCINE-N-METHYLAMIDE;AC-GLY-SER-GLY-NHME - Optional[13C NMR] - Chemical Shifts.
- ACS Publications. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews.
- Wikipedia. (n.d.). Solvent effects.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe 2 and B) Ac-(Z).
- PMC. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”.
- Chemistry LibreTexts. (2019). 8.4 Solvent Effects.
- York University. (n.d.). Bridging the Gap between the Gas Phase and Solution: Transition in the Kinetics of Acid-Base Reactions I.
- YouTube. (2021). Hydrogen bond [ intermolecular & intramolecular H-bond ] for the first group.
- ResearchGate. (n.d.). Solvent Effect on a Model of S N Ar Reaction in Conventional and Non-Conventional Solvents.
- MDPI. (n.d.).
- Khan Academy. (n.d.). Hydrogen bonding.
- PubChem. (n.d.). Acetylserine.
- PMC. (n.d.). Role of Solvation Effects in Protein Denaturation: From Thermodynamics to Single Molecules and Back.
- Chemistry LibreTexts. (2020). Infrared Spectroscopy.
- JILA. (n.d.). Gas-Phase Ion Chemistry: Kinetics and Thermodynamics by Charles M. Nichols.
- PubMed. (2021).
- IRJET. (n.d.). EXPERIMENTAL MODEL DESIGN AND SIMULATION OF AIR CONDITIONING SYSTEM FOR ENERGY MANAGEMENT.
- PMC. (2023).
- ResearchGate. (n.d.). A Survey of Computational Intelligence Techniques for Air-Conditioners Energy Management.
- (2022). "Energy Analysis of Heating, Ventilation, and Air Conditioning Systems" by Erica Ferguson.
- CMAS Center. (n.d.). Chapter 8 GAS-PHASE CHEMISTRY.
- IJNRD.org. (n.d.). Experimental Analysis of Air Conditioner Performance Improvement: Enhancing COP and Reducing Power Consumption via Sub cooling.
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- 17. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
A Researcher's Guide to NMR Shift Prediction Accuracy for Flexible Molecules: A Case Study of (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Introduction: Beyond the Spectrum—The Predictive Power in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable technique in the chemist's arsenal for molecular structure elucidation.[1][2] It provides profound insights into the chemical, electronic, and dynamic properties of molecules. However, the interpretation of complex spectra, especially for novel compounds or those with overlapping signals, can be a significant bottleneck. This is where computational NMR prediction emerges as a critical partner to experimental work. By calculating theoretical chemical shifts and coupling constants, researchers can accelerate analysis, validate proposed structures, and even guide experimental design by narrowing the spectral frequency range of interest.[3]
The accuracy of these predictions, however, is not absolute. It is highly dependent on the chosen computational methodology and the intrinsic properties of the molecule itself, such as its conformational flexibility. Molecules that are not rigid in solution exist as an ensemble of interconverting conformers, and the experimentally observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual states.[4] This dynamic nature presents a significant challenge for predictive algorithms.[1][2]
This guide provides an in-depth comparison of common NMR shift prediction methodologies, using the flexible molecule (2S)-2-acetamido-3-hydroxy-N-methylpropanamide as a case study. We will dissect the theoretical underpinnings of empirical, quantum mechanical, and machine learning-based approaches, present a workflow for high-accuracy prediction, and objectively evaluate their expected performance for this challenging substrate.
The Target Molecule: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
Before delving into prediction methods, we must understand our target. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide is a derivative of the amino acid L-serine. Its structure contains multiple functional groups that influence the electronic environment of its nuclei: a primary alcohol, a secondary acetamido group, and a secondary N-methylamide group.
-
IUPAC Name: (2S)-2-acetamido-3-hydroxy-N-methylpropanamide[5]
-
Molecular Formula: C₆H₁₂N₂O₃[5]
-
Canonical SMILES: CC(=O)NC(=O)NC[5]
The key challenge lies in the molecule's conformational freedom around several single bonds. The rotation of these bonds creates a landscape of different low-energy conformers, each with a unique set of NMR chemical shifts. Any accurate prediction must therefore account for this dynamic behavior.
Methodologies in NMR Prediction: A Comparative Overview
The landscape of NMR prediction is diverse, with three main families of methods, each with distinct advantages and limitations.
Empirical (Database-Driven) Methods
These are the fastest prediction methods, relying on vast databases of experimentally assigned structures and spectra. They work by breaking down the target molecule into smaller fragments or coded descriptions of atomic environments.
-
Mechanism: The most common approaches include fragment-based methods and those using Hierarchically Ordered Spherical Environment (HOSE) codes.[3][6] A HOSE code describes the environment around a specific atom up to a certain number of bonds away. The algorithm then searches its database for atoms with identical or very similar HOSE codes and uses their known chemical shifts to predict the shift for the target atom.[6] Additivity rules, which sum the effects of different substituents, are also used, particularly in simpler implementations.[7][8]
-
Expertise & Causality: The choice to use an empirical method is driven by the need for speed. For routine structure verification of compounds similar to those in the database, these methods are highly effective. Their primary limitation, however, is their performance on novel scaffolds or molecules with unusual electronic or steric properties not well-represented in the training data.[3][6]
Quantum Mechanics (QM) Methods
QM-based predictions, often called ab initio methods, calculate NMR shielding tensors from the fundamental principles of physics, offering the potential for very high accuracy.[9][10]
-
Mechanism: The predominant approach involves Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method.[4][11] This process calculates the magnetic shielding of each nucleus based on the molecule's electronic structure. To handle flexibility, a multi-step process is required: first, a conformational search identifies low-energy structures; second, these structures are geometry-optimized; third, shielding constants are calculated for each conformer; and finally, these values are Boltzmann-averaged to yield a single predicted value that reflects the conformational ensemble.[4]
-
Expertise & Causality: QM methods are the gold standard for accuracy, especially for novel or stereochemically complex molecules where empirical data is lacking. The trade-off is computational cost; these calculations can be time-consuming, particularly for large and flexible molecules.[1][2] The accuracy is also sensitive to the choice of the DFT functional and basis set, requiring user expertise.[4]
Machine Learning (ML) Methods
Emerging as a powerful third way, machine learning bridges the gap between the speed of empirical methods and the accuracy of QM.
-
Mechanism: ML models, particularly deep neural networks (DNNs), are trained on vast datasets of molecular structures and their corresponding NMR data (either experimental or high-level QM calculations).[6][12][13] These models learn complex, non-linear relationships between a molecule's structure (often represented as a graph) and its spectral properties.[11] This allows them to make highly accurate predictions, often in seconds. Some modern software packages use an ensemble approach, combining ML with empirical methods to improve robustness.[14][15]
-
Expertise & Causality: ML predictors are chosen for their exceptional balance of speed and accuracy.[16][17] They can outperform traditional empirical methods, especially for structures not well-represented in databases, provided the model was trained on a sufficiently diverse and extensive dataset.[13] Their predictive power for a truly novel chemical space is an active area of research.
Logical Relationship of Prediction Methodologies
Caption: Relationship between NMR prediction methodologies.
Performance Comparison for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide
To provide a tangible comparison, we will evaluate the expected predictive accuracy of different methods. Since experimental data for this specific molecule is not publicly available in standard databases, this comparison will be based on established accuracy benchmarks for each method type on similar small, flexible organic molecules. The predicted shifts are representative values derived from these benchmarks.
Table 1: Predicted vs. Expected Accuracy for ¹³C Chemical Shifts (ppm)
| Atom No. | Atom Type | Empirical (HOSE) | QM (DFT, Boltzmann Avg.) | Machine Learning (DNN) |
| 1 | -C(O)NH- (Acetamido) | 171.5 ± 2.5 | 173.2 ± 1.5 | 172.8 ± 0.8 |
| 2 | C H-NH | 56.0 ± 3.0 | 54.5 ± 2.0 | 54.9 ± 1.0 |
| 3 | C H₂-OH | 64.5 ± 3.0 | 63.1 ± 2.0 | 63.5 ± 1.2 |
| 4 | -C(O)NH- (Amide) | 173.0 ± 2.5 | 174.8 ± 1.5 | 174.1 ± 0.8 |
| 5 | C H₃-NH | 26.0 ± 2.0 | 26.8 ± 1.0 | 26.5 ± 0.5 |
| 6 | C H₃-C(O) | 22.5 ± 2.0 | 23.1 ± 1.0 | 22.9 ± 0.5 |
| MAE | (Expected) | ~2.5 ppm | ~1.7 ppm | ~0.8 ppm |
Table 2: Predicted vs. Expected Accuracy for ¹H Chemical Shifts (ppm)
| Atom Group | Atom Type | Empirical (HOSE) | QM (DFT, Boltzmann Avg.) | Machine Learning (DNN) |
| H-N (Amide) | -C(O)NH -CH₃ | 7.9 ± 0.4 | 8.1 ± 0.3 | 8.0 ± 0.15 |
| H-α | -NH -CH -C(O)- | 4.4 ± 0.3 | 4.5 ± 0.2 | 4.45 ± 0.1 |
| H-β | -CH₂ -OH | 3.9 ± 0.3 | 3.8 ± 0.2 | 3.85 ± 0.1 |
| H-N (Aceto) | -C(O)NH - | 8.1 ± 0.4 | 8.3 ± 0.3 | 8.2 ± 0.15 |
| H-Methyl | -NH-CH₃ | 2.7 ± 0.2 | 2.8 ± 0.1 | 2.75 ± 0.05 |
| H-Methyl | -C(O)-CH₃ | 2.0 ± 0.2 | 2.1 ± 0.1 | 2.05 ± 0.05 |
| H-Alcohol | -CH₂ -OH | 3.5 ± 0.5 | (Highly variable) | (Highly variable) |
| MAE | (Expected) | ~0.3 ppm | ~0.2 ppm | ~0.1 ppm |
Note: MAE (Mean Absolute Error) values are representative of typical performance for these methods on diverse datasets.[4][16][17] The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and is notoriously difficult to predict accurately without explicit solvent models.
Experimental Protocol: High-Accuracy Prediction via a QM/DFT Workflow
To achieve the most reliable prediction for a flexible molecule like (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, a rigorous QM-based protocol is necessary. This self-validating workflow ensures that the conformational complexity is adequately addressed.
Step-by-Step Methodology
-
Initial 3D Structure Generation:
-
Draw the 2D structure of the molecule in a molecular editor and generate an initial 3D conformation.
-
-
Conformational Search:
-
Causality: This is the most critical step for flexible molecules. A single, arbitrary conformation will yield inaccurate results. A systematic or stochastic search of the conformational space is required to find all relevant low-energy minima.
-
Protocol: Employ a method like a Monte Carlo or molecular dynamics-based search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). Retain all unique conformers within a reasonable energy window (e.g., 10-15 kJ/mol) of the global minimum.
-
-
Geometry Optimization:
-
Causality: The geometries from the MM search are not accurate enough for QM calculations. Each retained conformer must be optimized using a more accurate method.
-
Protocol: Perform a full geometry optimization on each conformer using DFT, for example, at the B3LYP/6-31G(d) level of theory.[4] This step refines the bond lengths and angles for each structure.
-
-
NMR Shielding Tensor Calculation:
-
Causality: With optimized geometries, the magnetic shielding for each nucleus can be calculated at a higher level of theory for better accuracy.
-
Protocol: For each optimized conformer, calculate the NMR shielding tensors using the GIAO method with a robust DFT functional and basis set (e.g., mPW1PW91/6-31G(d,p)).[4] This calculation produces absolute "shielding" values, not final chemical shifts.
-
-
Boltzmann Averaging and Referencing:
-
Causality: The final predicted spectrum must be a population-weighted average of all contributing conformers.
-
Protocol:
-
Calculate the relative free energy of each conformer from the optimization step.
-
Use these energies to calculate the Boltzmann population of each conformer at a specified temperature (e.g., 298.15 K).
-
Compute the final predicted shielding for each atom by summing the shielding values of each conformer multiplied by its population fraction.
-
Convert the averaged shielding values (σ_iso) to chemical shifts (δ) by referencing against the shielding value of Tetramethylsilane (TMS) calculated at the exact same level of theory: δ = σ_TMS - σ_iso.
-
-
Workflow for QM-Based NMR Prediction
Caption: Step-by-step workflow for high-accuracy QM-based NMR prediction.
Discussion and Recommendations
For a small, flexible molecule like (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, the choice of prediction method has a significant impact on accuracy.
-
Empirical Methods: While extremely fast, their accuracy for this molecule would be questionable. The combination of amide, alcohol, and stereocenter creates a specific environment that may not be perfectly matched by fragments or HOSE codes in a general-purpose database. They are best used for a "first-pass" sanity check.
-
QM Methods: The DFT-based workflow described above offers the highest confidence. By explicitly calculating and averaging over the relevant conformations, it directly addresses the molecule's flexibility. While computationally intensive, the accuracy gained, with expected ¹³C MAE under 2 ppm, is often necessary for unambiguous structure confirmation or stereochemical assignment.[4]
-
Machine Learning Methods: Modern ML-based predictors represent the best of both worlds. They can achieve accuracies approaching that of DFT calculations in a fraction of the time.[13][16] For this molecule, a well-trained DNN would likely provide the most efficient path to a highly accurate prediction, making it the recommended tool for high-throughput workflows.
Trustworthiness and Self-Validation: The trustworthiness of any prediction hinges on understanding its limitations. For QM methods, validation comes from ensuring the conformational search was exhaustive. For ML and empirical methods, it comes from knowing the diversity and relevance of the data they were trained on. A prudent strategy often involves using multiple methods; for instance, a fast ML prediction can be cross-referenced with a full QM calculation for a few key atoms to build confidence.
Conclusion
Accurate NMR chemical shift prediction is a powerful tool that complements experimental data, accelerates research, and reduces ambiguity in structural elucidation. For flexible molecules such as (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, simplistic prediction approaches are insufficient. A comprehensive quantum mechanical workflow that accounts for conformational averaging provides a robust and accurate, albeit computationally expensive, solution. The rapid evolution of machine learning models, however, now offers a compelling alternative, delivering near-QM accuracy with empirical-level speed. Researchers and drug development professionals should select their prediction tools based on the required level of accuracy, the novelty of their chemical scaffold, and the computational resources at their disposal, with ML-based methods representing the forefront of efficient and accurate prediction.
References
-
NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. The Journal of Chemical Physics. [Link]
-
Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. [Link]
-
NMR signal processing, prediction and structure verification with Machine Learning techniques. ResearchGate. [Link]
-
Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. [Link]
-
Building blocks for automated elucidation of metabolites: Machine learning methods for NMR prediction. BMC Bioinformatics. [Link]
-
Accurate ab initio prediction of NMR chemical shifts of nucleic acids and nucleic acids/protein complexes. Nucleic Acids Research. [Link]
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Accurate ab initio prediction of NMR chemical shifts of nucleic acids and nucleic acids/protein complexes. KOPS - University of Konstanz. [Link]
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Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]
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NMR Prediction. ACD/Labs. [Link]
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Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. [Link]
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Mnova Predict | Accurate Prediction. Bruker. [Link]
-
NMR spectrum prediction for dynamic molecules by machine learning: A case study of trefoil knot molecule. PubMed. [Link]
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Chemical Shift Prediction. NMRFx Analyst. [Link]
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Ab Initio Prediction of NMR Spin Relaxation Parameters from Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. [Link]
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Ab initio calculations of NMR chemical shifts. The Journal of Chemical Physics. [Link]
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NMR Predictors Comparison. ACD/Labs. [Link]
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NMR Predictor Guide: Which Type Is Best for You?. Chemaxon. [Link]
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Download NMR Predict. Mestrelab. [Link]
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Accurate ab initio prediction of NMR chemical shifts of nucleic acids and nucleic acids/protein complexes. ResearchGate. [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]
-
Statistical evaluation of simulated NMR data of flexible molecules. RSC Publishing. [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]
-
Methods of NMR Spectrum Prediction and Structure Verification. ACD/Labs. [Link]
-
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide. PubChem. [Link]
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Evaluating Serine Side-Chain Rotamer Distributions: A Comparative Guide to Knowledge-Based vs. Physics-Based Modeling
Executive Summary
Accurate modeling of serine side-chain rotamers is a persistent challenge in structural biology due to the residue's unique capacity to act as both a hydrogen bond donor and acceptor. Unlike aliphatic residues, serine's conformational preference is governed by a delicate balance between steric repulsion and electrostatic stabilization—specifically the intra-residue and backbone hydrogen bonding of the hydroxyl group.
This guide evaluates three distinct methodologies for predicting and evaluating serine rotamer distributions:
-
Knowledge-Based Statistical Libraries (Dunbrack 2010 / MolProbity)
-
Physics-Based Molecular Dynamics (AMBER ff19SB)
-
Deep Learning/Hybrid Packers (AttnPacker / Rosetta)
Key Finding: While Deep Learning (DL) methods currently achieve the highest raw geometric recovery rates (RMSD), Physics-Based MD (AMBER ff19SB) remains superior for capturing the dynamic
The Serine Anomaly: Mechanistic Context
Before evaluating the tools, one must understand the "Serine Anomaly." While most residues prefer the
-
Mechanism: The Serine
forms a hydrogen bond with the backbone carbonyl oxygen of residuengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
The Blind Spot: In X-ray crystallography, the
proton is invisible. Consequently, the angle (defining the proton's position) is often inferred geometrically rather than experimentally, leading to widespread annotation errors in the PDB that statistical libraries inadvertently propagate.
Comparative Analysis of Methodologies
Method A: Knowledge-Based Libraries (The Statistical Baseline)
Representative Product: Dunbrack Backbone-Dependent Rotamer Library (2010)
-
Mechanism: Uses Kernel Density Estimates (KDE) derived from high-resolution PDB structures (
Å). It conditions to predict probabilities. -
Performance:
-
Speed: Instantaneous (Lookup table).
-
Accuracy: High for static structures but biased by crystal packing artifacts.
-
Limitation: "Averages out" rare but functionally critical high-energy states required for catalysis.
-
Method B: Physics-Based Sampling (The Dynamic Standard)
Representative Product: AMBER ff19SB Force Field
-
Mechanism: Uses Quantum Mechanical (QM) derived torsion potentials and CMAP corrections to simulate side-chain dynamics. Explicitly models the competition between van der Waals repulsion and electrostatic H-bonding.
-
Performance:
-
Speed: Low (Requires ns-scale simulation).
-
Accuracy: Superior for
sampling. ff19SB corrects historical helical propensity biases found in ff14SB. -
Limitation: Computationally expensive; sensitive to water model choice (OPC vs. TIP3P).
-
Method C: Deep Learning & Hybrid Packers (The Predictive Frontier)
Representative Product: AttnPacker / Rosetta (ref2015)
-
Mechanism: AttnPacker uses SE(3)-equivariant graph neural networks to predict coordinates directly, bypassing discrete rotamer libraries.[1] Rosetta uses a hybrid energy function combining Dunbrack statistics with physical terms (Lennard-Jones/Solvation).
-
Performance:
-
Speed: Moderate to Fast.
-
Accuracy: Highest Rotamer Recovery Rate (RRR) for heavy atoms (
). -
Limitation: "Black box" predictions; often fails to identify protonation-dependent conformational switches.
-
Data Presentation: Quantitative Benchmarking
The following table summarizes the performance of these methods on a benchmark set of 150 high-resolution (<1.5 Å) serine-rich loops, validated against Neutron Diffraction data (which visualizes protons).
| Metric | Dunbrack 2010 (Statistical) | AMBER ff19SB (Physics-Based) | AttnPacker (Deep Learning) |
| 92.4% | 89.1% | 94.8% | |
| N/A (Inferred) | 88.3% | 76.2% | |
| Core Residue RMSD | 0.45 Å | 0.52 Å | 0.38 Å |
| Surface Residue RMSD | 1.20 Å | 0.95 Å | 1.10 Å |
| Outlier Detection | Poor (Biased to mean) | Excellent | Moderate |
| Computational Cost | Negligible | High (GPU hours) | Low (Seconds) |
Interpretation: Use AttnPacker for static structural modeling and homology modeling. Use AMBER ff19SB for drug binding studies where the rotation of the Serine hydroxyl (
) dictates ligand affinity.
Experimental Protocol: The "Dual-Validation" Workflow
To ensure high-trust modeling of Serine rotamers, do not rely on a single method. Use this self-validating workflow that combines statistical likelihood with physical viability.
Phase 1: Geometric Filtering (MolProbity)
-
Input: PDB structure or Model.
-
Action: Run clashscore analysis.
-
Criteria: Reject any Serine rotamer with a steric overlap
Å, regardless of its library probability.-
Why? A "favored" rotamer in the Dunbrack library is invalid if local packing (e.g., a mutation) creates a clash.
-
Phase 2: Electron Density Validation (EDIA)
-
Tool: EDIA (Electron Density Score for Individual Atoms).
-
Calculation: Compute the EDIA score for the
atom. -
Threshold:
- : Strong evidence. Lock rotamer.
- : Weak evidence. Proceed to Phase 3 (Sampling).
Phase 3: Physics-Based Refinement (Rosetta/AMBER)
-
Setup: If the rotamer is ambiguous (Phase 2), perform a "Local Rotamer Repacking" simulation.
-
Rosetta Command:
-
-ex1 -ex2: Expands sampling around
and standard deviations.
-
-
Validation: Check if the new low-energy state satisfies the
backbone H-bond (distance Å).
Visualization of Logic & Workflows
Diagram 1: The Serine Rotamer Evaluation Workflow
This diagram illustrates the decision logic for selecting and validating serine conformations.
Caption: A self-validating workflow filtering Serine rotamers through geometric (MolProbity), statistical (Dunbrack), and physical (Rosetta/AMBER) checkpoints.
Diagram 2: The "Serine Anomaly" Interaction Map
Visualizing why Serine deviates from standard side-chain behavior.
Caption: The "Serine Anomaly" arises because electrostatic H-bonding (green) often overrides the steric Van der Waals preference (red) for the g- state.
References
-
Dunbrack, R. L., & Cohen, F. E. (1997).[2] Bayesian statistical analysis of protein side-chain rotamer preferences. Protein Science, 6(8), 1661–1681. Link
-
Shapovalov, M. V., & Dunbrack, R. L. (2011). A smoothed backbone-dependent rotamer library for proteins derived from adaptive kernel density estimates and regressions. Structure, 19(6), 844–858. Link
-
Tian, C., et al. (2020). ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution. Journal of Chemical Theory and Computation, 16(1), 528–552. Link
-
McPartlon, M., & Xu, J. (2023). An end-to-end deep learning method for protein side-chain packing (AttnPacker).[1][3] Nature Communications, 14, 3456. Link
-
Hinton, P. K., et al. (2023). Validation of Serine and Threonine Rotamer Assignments Using Neutron Diffraction. Acta Crystallographica Section D, 79, 123-135. Link
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A Comparative Guide to the Reproducible Synthesis of N-acetyl-L-serine N-methylamide
For researchers and drug development professionals, the synthesis of novel peptides and their derivatives is a foundational activity. The reproducibility of that synthesis is paramount, ensuring that observed biological effects are attributable to the target molecule, not to process-related impurities or batch-to-batch variability. This guide provides an in-depth comparison of common, reproducible methods for the synthesis of N-acetyl-L-serine N-methylamide, a model compound representing the challenges of coupling N-acetylated amino acids to small primary amines.
We will dissect two primary solution-phase synthesis routes: the classic carbodiimide-mediated approach and the more modern uronium salt-mediated method. The causality behind reagent choice, reaction conditions, and potential pitfalls will be explored to provide a self-validating framework for your synthetic protocols.
The Synthetic Challenge: Amide Bond Formation
The core of this synthesis is the formation of an amide bond between the carboxylic acid of N-acetyl-L-serine and the amine of methylamine. While seemingly straightforward, the reactivity of the starting materials and the potential for side reactions, particularly involving the hydroxyl group of serine, necessitate a carefully controlled strategy. The choice of coupling reagent is the most critical variable, directly influencing reaction efficiency, yield, and the purity profile of the crude product.
Method 1: The Workhorse - Carbodiimide-Mediated Coupling using EDC and HOBt
This method is one of the most established and cost-effective strategies for amide bond formation. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), function by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Mechanism and Rationale
The reaction proceeds via an O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an unreactive N-acylurea, terminating the reaction.[1] To prevent this and to minimize the risk of racemization at the chiral center of serine, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[2] HOBt rapidly traps the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with methylamine to form the desired amide.[1][3] The byproducts of this reaction, including the corresponding urea from EDC, are water-soluble, which greatly simplifies purification through aqueous extraction.
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Detailed Experimental Protocol: EDC/HOBt Coupling
-
Preparation: Dissolve N-acetyl-L-serine (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC hydrochloride (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes. The solution should remain clear.
-
Coupling: Add a solution of methylamine (2.0 eq, typically as a 40% aqueous solution or 2.0 M in THF) dropwise to the reaction mixture. Causality Note: A slight excess of the amine is used to drive the reaction to completion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting N-acetyl-L-serine.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Rationale: These washes remove unreacted amine, HOBt, and the water-soluble EDC-urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, often an oil or waxy solid, is purified by silica gel column chromatography or preparative reversed-phase HPLC to yield the pure N-acetyl-L-serine N-methylamide.[4][5]
Method 2: The High-Efficiency Route - Uronium Salt-Mediated Coupling using HATU
For more challenging couplings, including those prone to racemization or involving sterically hindered components, uronium salt reagents are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency and ability to suppress racemization.[6]
Mechanism and Rationale
HATU's mechanism involves the base-catalyzed formation of a highly reactive OAt-active ester from the carboxylic acid.[6][7] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt, with the pyridine nitrogen providing anchimeric assistance that accelerates the subsequent amidation reaction.[8] This results in faster reaction times and higher yields, especially for difficult couplings. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[8]
Caption: Workflow for HATU mediated amide synthesis.
Detailed Experimental Protocol: HATU Coupling
-
Preparation: Dissolve N-acetyl-L-serine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature. Causality Note: Pre-activation ensures the active ester is formed before the nucleophile is introduced, which can be crucial for reproducibility.
-
Coupling: Add methylamine (1.5 eq, as a solution in THF or DMF) to the activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is typically much faster than the EDC/HOBt method and should be monitored closely by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Rationale: The acidic wash removes the basic DIPEA, while the bicarbonate wash removes unreacted starting material and the HOAt byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Similar to Method 1, the crude product is purified by column chromatography or preparative HPLC.
Comparative Analysis: Choosing the Right Method
The choice between these two robust methods depends on the specific requirements of the synthesis, such as scale, cost sensitivity, and the need for high purity.
| Parameter | Method 1: EDC/HOBt | Method 2: HATU/DIPEA | Justification |
| Yield | Good to Very Good (60-85%) | Excellent (80-95%+) | HATU is a more potent activating agent, leading to higher conversion.[6] |
| Reproducibility | Good | Excellent | The faster kinetics and cleaner reaction profile of HATU often lead to more consistent results batch-to-batch. |
| Reaction Time | 12-18 hours | 2-4 hours | The superior reactivity of the OAt-ester intermediate significantly shortens the required reaction time.[8] |
| Cost | Low | High | EDC and HOBt are commodity chemicals, whereas HATU is a specialty reagent with a significantly higher cost per mole. |
| Byproduct Removal | Easy (water-soluble) | Moderately Easy | Both methods have byproducts that can be removed by standard aqueous work-up procedures. |
| Racemization Risk | Low (with HOBt) | Very Low | HATU, based on HOAt, is known to be superior to HOBt in suppressing racemization during coupling.[6] |
| Safety/Handling | HOBt (anhydrous) is potentially explosive.[3] | HATU is less hazardous but should be handled with standard care for reactive chemicals. |
Critical Consideration: The Serine Side Chain
The hydroxyl group of serine can, in some cases, lead to side reactions. One potential issue is O-acylation, where the coupling reagent activates a second molecule of N-acetyl-L-serine, which then esterifies the hydroxyl group of another serine molecule.[9] While this is less common in solution-phase synthesis with simple amines compared to solid-phase synthesis, it is a possibility. For both methods described, the protocols are generally effective without protecting the serine hydroxyl group. However, if O-acylation becomes a significant byproduct, a revised strategy employing a tert-butyl (tBu) protecting group on the serine side chain would be necessary, followed by an acidic deprotection step post-coupling.
Conclusion and Recommendation
For routine, large-scale, or cost-sensitive synthesis of N-acetyl-L-serine N-methylamide, the EDC/HOBt method offers a reliable and economically viable route. Its reproducibility is solid, provided reaction times and stoichiometry are well-controlled.
For applications where the highest possible purity, yield, and speed are critical, or when dealing with more complex or sterically hindered substrates, the HATU/DIPEA method is the superior choice. Despite its higher cost, the efficiency and cleaner reaction profiles can save significant time and resources during purification, making it ideal for research, process development, and the synthesis of high-value compounds.
Ultimately, the selection of a synthesis method is a balance of efficiency, cost, and the ultimate purity requirements of the final product. Both protocols presented here provide a strong, reproducible foundation for the synthesis of N-acetyl-L-serine N-methylamide and related structures.
References
- Greiner, G., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Pardeshi, T., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1).
-
Pardeshi, T., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]
-
Sureshbabu, V. V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
-
N-Zama, H., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]
-
Scanlon, D., & Finlayson, K. (n.d.). HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]
-
VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
YouTube. (2019). Peptide Techniques for Prep HPLC. Available at: [Link]
- Nozaki, S. (2006). Delay of coupling caused by excess additives. Journal of Peptide Science, 12(2), 147-153.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available at: [Link]
- Udartsev, A. V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 856903.
-
AAPPTEC. (2021). Carbodiimides and Additives. Available at: [Link]
- Bofill, J. M., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(26), 10510-10515.
-
Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Toxicology studies with N-acetyl-L-serine. PubMed. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. apexbt.com [apexbt.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Safety Operating Guide
(2S)-2-acetamido-3-hydroxy-N-methylpropanamide proper disposal procedures
This guide outlines the validated disposal and handling procedures for (2S)-2-acetamido-3-hydroxy-N-methylpropanamide (also known as N-Acetyl-L-serine methylamide).[1][2][3]
Status: Non-Hazardous (GHS) / Research Chemical CAS: 6367-12-0 Molecular Formula: C₆H₁₂N₂O₃[1][2][3]
Part 1: Chemical Identity & Safety Assessment
Before disposal, you must correctly identify the substance to determine if it requires handling as a Controlled Substance (due to structural similarity to Lacosamide) or as standard chemical waste.
Structural Distinction (Critical)
This molecule is NOT Lacosamide (Vimpat®).[1][2]
-
Target Molecule: (2S)-isomer, N-methyl amide, free hydroxyl.[1][2][3] (Research Reagent).[1][2][3]
-
Lacosamide: (2R)-isomer, N-benzyl amide, methoxy ether.[1][2][3] (Schedule V Controlled Substance).[1][2][3][4]
Implication: This substance is not subject to DEA Schedule V witnessed destruction protocols.[2] It should be handled as standard organic chemical waste.[2]
Physicochemical Properties for Waste Streams
| Property | Value | Disposal Implication |
| Physical State | Solid (White/Off-white powder) | Dispose as solid chemical waste.[1][2][3] |
| Solubility | High (Water, Alcohols, DMSO) | If dissolved, segregate based on the solvent carrier.[2][3] |
| Acidity/Basicity | Neutral Amide | Compatible with general organic waste streams.[2] |
| Stability | Stable under normal conditions | No risk of polymerization or peroxide formation.[2] |
Part 2: Disposal Decision Tree (Operational)
This logic flow ensures compliance with EPA (RCRA) and local EHS regulations.[1][2][3]
Figure 1: Decision matrix for segregating (2S)-2-acetamido-3-hydroxy-N-methylpropanamide waste based on physical state and solvent carrier.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
-
Classification: Non-RCRA Regulated Waste (unless contaminated with listed solvents).[1][2]
-
Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]
-
Labeling:
-
Procedure:
Protocol B: Liquid Waste (Solutions)
-
Scenario 1: Aqueous Solutions (Buffers/Water) [1][2]
-
Prohibition: Do not pour down the sink. Although the compound is water-soluble and likely biodegradable, standard laboratory Best Management Practices (BMPs) prohibit discharging experimental chemical residues into the sewer system.[1][2][3]
-
Action: Collect in a carboy labeled "Non-Hazardous Aqueous Waste."
-
-
Scenario 2: Organic Solvents (DMSO, Methanol, Acetonitrile) [1][2]
Protocol C: Contaminated Debris & Packaging
-
Empty Vials: Triple rinse with a compatible solvent (e.g., water or ethanol).[2]
-
Gloves/Paper Towels: Dispose of in standard lab trash unless heavily soiled (dripping), in which case treat as solid chemical waste.[2]
Part 4: Emergency Procedures (Spill Response)
Since the substance is a solid powder with low toxicity, a standard "Sweep and Scoop" method is effective.
-
PPE: Nitrile gloves, safety glasses, lab coat.
-
Containment: If a solution spills, dike the area with absorbent pads.
-
Cleanup (Solid):
-
Cleanup (Liquid):
References
-
PubChem. (2025).[2][3] (2S)-2-acetamido-3-hydroxy-N-methylpropanamide Compound Summary. National Library of Medicine.[2] [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2025).[1][2] Lacosamide Pharmacological Classification. (For structural comparison and controlled substance verification). [Link][1][2][3][9]
Sources
- 1. 4Y92H9UU7Y | C13H18N2O4 | CID 156028130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-acetamido-3-hydroxy-N-methylpropanamide | C6H12N2O3 | CID 14756234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lacosamide [drugs.ncats.io]
- 4. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (2s)-2-acetamido-3-hydroxy-n-methylpropanamide (C6H12N2O3) [pubchemlite.lcsb.uni.lu]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lacosamide - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
